molecular formula C14H11NO4 B1198978 2-(p-Aminobenzoyloxy)benzoic acid CAS No. 23787-97-5

2-(p-Aminobenzoyloxy)benzoic acid

Número de catálogo: B1198978
Número CAS: 23787-97-5
Peso molecular: 257.24 g/mol
Clave InChI: BMZUCPSQJRBTNB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(p-Aminobenzoyloxy)benzoic acid is a chemical compound of interest in biochemical and pharmaceutical research. As a derivative of para-aminobenzoic acid (PABA), it shares structural features with a well-known biological scaffold . PABA is recognized as a versatile building block in drug design due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups . It has been incorporated into molecules with a wide range of potential biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties . The specific research applications and detailed mechanism of action for 2-(p-Aminobenzoyloxy)benzoic acid require further scientific characterization. Researchers are encouraged to consult the primary literature for the most current findings. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Propiedades

Número CAS

23787-97-5

Fórmula molecular

C14H11NO4

Peso molecular

257.24 g/mol

Nombre IUPAC

2-(4-aminobenzoyl)oxybenzoic acid

InChI

InChI=1S/C14H11NO4/c15-10-7-5-9(6-8-10)14(18)19-12-4-2-1-3-11(12)13(16)17/h1-8H,15H2,(H,16,17)

Clave InChI

BMZUCPSQJRBTNB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=C(C=C2)N

SMILES canónico

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=C(C=C2)N

Otros números CAS

23787-97-5

Sinónimos

2-((4-Aminobenzoyl)oxy)benzoic acid
2-(p-aminobenzoyloxy) benzoic
2-(p-aminobenzoyloxy)benzoic acid

Origen del producto

United States
Foundational & Exploratory

Physicochemical Profiling and Pre-Formulation Strategies for 2-(p-Aminobenzoyloxy)benzoic Acid: A Mutual Prodrug Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the "mutual prodrug" strategy involves covalently linking two pharmacologically active agents to optimize pharmacokinetics, reduce localized toxicity, and achieve synergistic therapeutic outcomes [4]. 2-(p-Aminobenzoyloxy)benzoic acid (CAS: 23787-97-5), systematically known as salicylic acid 4-aminobenzoate, is a prime example of this architectural approach [1]. By linking p-aminobenzoic acid (PABA) and salicylic acid (SA) via an ester bond, this molecule masks the irritating phenolic hydroxyl group of salicylic acid while simultaneously delivering PABA, an agent known for its UV-absorbing and antifibrotic properties.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural causality, and analytical workflows required to profile and formulate 2-(p-Aminobenzoyloxy)benzoic acid for advanced therapeutic applications.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of a mutual prodrug requires analyzing how the covalent linkage alters the electronic and steric environment of the parent molecules.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 2-(p-Aminobenzoyloxy)benzoic acid, derived from structural calculations and foundational chemical databases [1][2].

ParameterValue / DescriptionCausality & Formulation Impact
Molecular Formula C₁₄H₁₁NO₄Defines the stoichiometric mass balance for downstream analytical quantification.
Molecular Weight 257.24 g/mol Falls well within Lipinski’s Rule of 5, ensuring favorable baseline permeability.
CAS Registry Number 23787-97-5Unique identifier for regulatory and compendial tracking.
Predicted pKa (Acidic) ~3.8 – 4.2Loss of the intramolecular H-bond (present in free SA) shifts the carboxylic acid pKa upward, reducing gastric ionization.
Predicted pKa (Basic) ~2.5The primary aromatic amine remains largely unprotonated at physiological pH (7.4).
Predicted LogP 3.1 – 3.5Esterification masks polar groups (-OH, -COOH), significantly increasing lipophilicity compared to parent fragments.
Aqueous Solubility < 0.1 mg/mL (pH 1.2)High lipophilicity and stable crystal lattice energy drive poor aqueous solubility, necessitating lipid-based delivery.
The Causality of Esterification

As an Application Scientist, it is critical to recognize why this molecule behaves differently than a physical mixture of PABA and SA. In free salicylic acid, the phenolic -OH donates a hydrogen bond to the adjacent carboxylic acid, stabilizing the carboxylate anion and resulting in a highly acidic pKa (~2.97). In 2-(p-Aminobenzoyloxy)benzoic acid, the esterification of this -OH group abolishes the intramolecular hydrogen bond. Consequently, the carboxylic acid moiety behaves more like standard benzoic acid (pKa ~4.2). This shift reduces the molecule's ionization in the acidic environment of the stomach, thereby minimizing direct gastric mucosal irritation—a classic side effect of traditional NSAIDs.

Metabolic & Pharmacological Pathway

The therapeutic utility of 2-(p-Aminobenzoyloxy)benzoic acid relies entirely on its targeted bioconversion. The ester linkage is highly susceptible to hydrolysis by ubiquitous carboxylesterases found in the intestinal mucosa, plasma, and skin.

Upon enzymatic cleavage, the molecule bifurcates into its active constituents:

  • Salicylic Acid (SA): Inhibits cyclooxygenase (COX-1/COX-2) pathways, exerting potent anti-inflammatory and analgesic effects.

  • p-Aminobenzoic Acid (PABA): Acts as a competitive inhibitor in folate synthesis (antimicrobial synergy) and provides localized UV absorption and antifibrotic activity.

G Prodrug 2-(p-Aminobenzoyloxy)benzoic acid (Mutual Prodrug) Esterase Esterase Cleavage (Skin/Plasma/GI) Prodrug->Esterase PABA p-Aminobenzoic Acid (PABA) Esterase->PABA SA Salicylic Acid (SA) Esterase->SA Target1 UV Absorption & Antifibrotic Action PABA->Target1 Target2 COX-1 / COX-2 Inhibition (Anti-inflammatory) SA->Target2

Metabolic cleavage of 2-(p-Aminobenzoyloxy)benzoic acid into PABA and Salicylic Acid.

Analytical & Experimental Workflows

To ensure scientific integrity and regulatory compliance, all analytical procedures must be validated according to[ICH Q2(R2) guidelines][3]. Because this compound is an ester, standard aqueous assays often fail due to spontaneous hydrolysis. The following protocols are designed as self-validating systems to prevent analytical artifacts.

Protocol 1: pH-Dependent Thermodynamic Solubility Profiling

Objective: Determine the true thermodynamic solubility without confounding ester hydrolysis. Causality: Phosphate buffers can act as nucleophilic catalysts for ester hydrolysis. Therefore, zwitterionic buffers (e.g., MES, HEPES) are strictly utilized.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM MES buffer (pH 5.5) and 50 mM HEPES buffer (pH 7.4). Do not use phosphate-buffered saline (PBS).

  • Equilibration: Add excess solid 2-(p-Aminobenzoyloxy)benzoic acid (approx. 10 mg) to 1 mL of each buffer in amber glass vials to prevent UV degradation of the PABA moiety.

  • Incubation: Shake the vials at 300 RPM at 37.0 ± 0.5 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes. Avoid syringe filters, as the highly lipophilic prodrug may adsorb to standard PTFE or nylon membranes, artificially lowering the calculated solubility.

  • Quantification: Dilute the supernatant 1:10 in mobile phase (Acetonitrile:Water 60:40 with 0.1% Formic Acid) and analyze via HPLC-UV.

Protocol 2: In Vitro Hydrolysis & Mass-Balance Kinetics

Objective: Quantify the half-life ( t1/2​ ) of the prodrug in biological matrices while ensuring no material is lost to non-specific binding. Causality: A mass-balance check is mandatory. If the molar sum of the parent and metabolites drops below 95%, it indicates either irreversible protein binding or alternative degradation pathways (e.g., oxidation).

Step-by-Step Methodology:

  • Matrix Spiking: Pre-warm human plasma (or simulated intestinal fluid) to 37 °C. Spike the prodrug to a final concentration of 10 µM (using a 10 mM DMSO stock to keep DMSO < 0.1%).

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Why? The low pH and organic solvent instantly denature esterases and precipitate plasma proteins, freezing the kinetic profile.

  • Extraction: Vortex for 2 minutes and centrifuge at 10,000 × g for 10 minutes at 4 °C.

  • Dual-Wavelength HPLC Analysis: Inject the supernatant into an HPLC system. Monitor at 254 nm (optimal for Salicylic Acid and the intact prodrug) and 290 nm (optimal for PABA).

  • Data Validation: Calculate the molar concentrations of the Prodrug, SA, and PABA. The assay is only validated if [Prodrug]t​+[SA]t​≈[Prodrug]t=0​ (± 5% variance) as per ICH Q2(R2) accuracy standards [3].

Formulation Strategies

Given the compound's high LogP (~3.5) and low aqueous solubility, traditional oral solid dosage forms (e.g., simple compressed tablets) will likely suffer from dissolution-rate-limited bioavailability.

To bypass this, Self-Microemulsifying Drug Delivery Systems (SMEDDS) are recommended. By dissolving 2-(p-Aminobenzoyloxy)benzoic acid in a mixture of lipid excipients (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP), the prodrug is maintained in a solubilized state. Upon introduction to the aqueous environment of the GI tract, it spontaneously forms microemulsions (<100 nm). This not only vastly increases the surface area for absorption but also sterically shields the vulnerable ester bond from premature hydrolysis by luminal esterases, ensuring the intact mutual prodrug reaches the systemic circulation or target mucosal site.

References

  • National Center for Advancing Translational Sciences (NCATS). "2-(P-AMINOBENZOYLOXY) BENZOIC ACID." Inxight Drugs. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Chemicals Identified In Human Biological Media." National Body Burden Database. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." ICH Quality Guidelines. URL:[Link]

  • Kim, et al. "5-Aminosalicylic Acid Azo-Linked to Procainamide Acts as an Anticolitic Mutual Prodrug via Additive Inhibition of Nuclear Factor kappaB." Molecular Pharmaceutics, ACS Publications. URL:[Link]

Spectroscopic Elucidation of 2-(p-Aminobenzoyloxy)benzoic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Validation via FT-IR, NMR, and HRMS

Structural Deconstruction & Analytical Strategy

2-(p-Aminobenzoyloxy)benzoic acid (C₁₄H₁₁NO₄) is a structurally complex ester formed by the condensation of p-aminobenzoic acid (PABA) and salicylic acid. From an analytical perspective, this molecule presents a fascinating challenge: it contains two distinct aromatic systems (para-substituted vs. ortho-substituted), two competing carbonyl environments (ester vs. carboxylic acid), and multiple hydrogen-bonding donors/acceptors (primary amine, carboxylic acid).

To achieve unambiguous structural elucidation, a multi-modal spectroscopic approach is required. The logic of our analytical workflow is designed to cross-validate functional group presence, molecular connectivity, and exact mass.

Workflow Sample 2-(p-Aminobenzoyloxy) benzoic acid IR ATR-FTIR (Solid State) Sample->IR NMR 1H & 13C NMR (in DMSO-d6) Sample->NMR MS HRMS (ESI-QTOF) (+/- Ion Mode) Sample->MS IR_Data Functional Groups (C=O, N-H, O-H) IR->IR_Data NMR_Data Molecular Connectivity & Spin Systems NMR->NMR_Data MS_Data Exact Mass & Fragmentation MS->MS_Data Synthesis Structural Elucidation & Validation IR_Data->Synthesis NMR_Data->Synthesis MS_Data->Synthesis

Analytical workflow for the spectroscopic elucidation of 2-(p-Aminobenzoyloxy)benzoic acid.

Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Causality & Mechanistic Insights

Attenuated Total Reflectance (ATR) FT-IR is selected for its non-destructive nature and ability to analyze the compound in its native solid state, preserving critical intermolecular hydrogen-bonding networks. The diagnostic power of FT-IR in this context lies in the differentiation of the two carbonyl environments.

The ester carbonyl stretch manifests at a higher frequency (~1735 cm⁻¹) due to the inductive electron withdrawal by the alkoxy oxygen, which increases the force constant of the C=O bond[1]. Conversely, the carboxylic acid carbonyl is subject to intense intermolecular hydrogen bonding (dimerization in the solid state). This hydrogen bonding lengthens the C=O bond, thereby lowering its stretching frequency to approximately 1685 cm⁻¹[1].

Experimental Protocol
  • Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and establish a background spectrum (air) to subtract ambient CO₂ and H₂O.

  • Application: Deposit 1–2 mg of the crystalline analyte directly onto the crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure optimal optical contact and prevent signal attenuation.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation Checkpoint: Ensure the baseline is flat; apply atmospheric compensation algorithms if residual water vapor peaks (3900–3500 cm⁻¹) are observed.

Quantitative Data Summary

Table 1: Diagnostic ATR-FTIR Vibrational Bands

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Significance
3450, 3360Medium, doubletN-H stretchPrimary amine on the PABA moiety.
3200–2500Broad, strongO-H stretchCarboxylic acid (H-bonded dimer).
1735StrongC=O stretch (Ester)Lack of H-bonding and inductive effect of -O- shifts to higher frequency.
1685StrongC=O stretch (Acid)Conjugation and strong intermolecular H-bonding lowers stretching frequency.
1240StrongC-O-C stretchEster asymmetric stretch confirming the linkage between the two rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Insights

Due to the polarity of the carboxylic acid and primary amine, rigorously anhydrous DMSO-d₆ is the solvent of choice to prevent H/D exchange and ensure sharp signals for exchangeable protons.

In ¹H NMR, the structural asymmetry of the two aromatic systems provides a textbook example of spin-system differentiation. The para-substituted PABA moiety forms a classic AA'BB' spin system. The strongly electron-donating primary amine shields the ortho protons via resonance, shifting them upfield to ~6.60 ppm[2]. In contrast, the ester carbonyl deshields the adjacent protons, pushing them downfield to ~7.80 ppm[2]. The salicylate moiety, being ortho-substituted, presents a more complex ABCD system. The proximity of the carboxylic acid's anisotropic deshielding cone severely shifts the adjacent C6 proton downfield[3].

Experimental Protocol
  • Sample Prep: Weigh 15 mg of the analyte into a clean, dry vial.

  • Solvation: Dissolve in 0.6 mL of rigorously anhydrous DMSO-d₆ (100.0 atom % D) to prevent H/D exchange of the -NH₂ and -COOH protons.

  • Transfer: Pipette the solution into a 5 mm precision NMR tube.

  • Acquisition: Acquire ¹H NMR (16 scans, relaxation delay 2s) and ¹³C NMR (1024 scans, relaxation delay 2s) at 298 K on a 400 MHz spectrometer.

  • Validation Checkpoint: Reference the chemical shifts to the residual solvent peak (DMSO quintet at 2.50 ppm for ¹H, septet at 39.52 ppm for ¹³C). The integration of the aromatic region must total exactly 8 protons.

Quantitative Data Summary

Table 2: ¹H NMR Assignments (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality
13.10Broad singlet1H-COOHHighly deshielded due to acidic proton and H-bonding.
7.95Doublet (J = 8.0 Hz)1HAr-H (Salicylate C6)Deshielded by ortho-carboxylic acid anisotropic cone.
7.80Doublet (J = 8.5 Hz)2HAr-H (PABA C2, C6)AA' part of AA'BB' system; deshielded by ester carbonyl.
7.65Triplet (J = 7.8 Hz)1HAr-H (Salicylate C4)Para to ester oxygen; minimal resonance shielding.
7.40Triplet (J = 7.8 Hz)1HAr-H (Salicylate C5)Meta to both functional groups.
7.25Doublet (J = 8.0 Hz)1HAr-H (Salicylate C3)Shielded by ortho-ester oxygen lone pairs (resonance).
6.60Doublet (J = 8.5 Hz)2HAr-H (PABA C3, C5)BB' part of AA'BB' system; shielded by strongly donating -NH₂.
6.15Broad singlet2H-NH₂Exchangeable amine protons.

High-Resolution Mass Spectrometry (HRMS - ESI-QTOF)

Causality & Mechanistic Insights

Electrospray Ionization (ESI) is a soft ionization technique that preserves the intact molecular ion. Under positive ESI (+ESI), the molecule readily protonates at the primary amine, yielding a robust [M+H]⁺ precursor ion at m/z 258.076.

Upon collision-induced dissociation (CID), the dominant fragmentation pathway is the heterolytic cleavage of the ester bond[4]. This cleavage is thermodynamically driven by the stability of the resulting p-aminobenzoyl acylium ion (m/z 120.044), which is heavily resonance-stabilized by the para-amine group. The salicylate moiety is expelled as a neutral loss of 138 Da[5].

MS_Frag Parent [M+H]+ m/z 258.076 Protonated Ester Cleavage Ester Bond Cleavage (Inductive Effect) Parent->Cleavage Acylium p-Aminobenzoyl Cation m/z 120.044 Cleavage->Acylium Charge Retention Neutral Salicylic Acid Neutral Loss (-138 Da) Cleavage->Neutral Neutral Loss

ESI-MS/MS positive ion fragmentation logic driven by ester bond cleavage.

Experimental Protocol
  • Sample Prep: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample via direct infusion at 5 µL/min into an ESI-QTOF mass spectrometer.

  • Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 20 V.

  • MS/MS Acquisition: Isolate the[M+H]⁺ precursor (m/z 258.07) and apply a collision energy of 15–25 eV using Argon as the collision gas to induce ester cleavage.

  • Validation Checkpoint: The isotopic pattern of the [M+H]⁺ ion must align with the theoretical distribution for C₁₄H₁₂NO₄⁺ (M+1 ~15.5% relative to M, due to ¹³C natural abundance).

Quantitative Data Summary

Table 3: ESI-HRMS Data (Positive Mode)

m/z (Observed)FormulaIon TypeCausality / Mechanism
258.0761C₁₄H₁₂NO₄⁺[M+H]⁺Protonation of the primary amine.
280.0580C₁₄H₁₁NO₄Na⁺[M+Na]⁺Sodium adduct formation (common in ESI).
120.0444C₇H₈NO⁺[Fragment]⁺Cleavage of ester bond yielding the highly stable p-aminobenzoyl acylium ion.

References

1.[2] Introduction of NMR Source: American Oil Chemists' Society (AOCS) URL:

2.[3] NMR Chemical Shift Values Table Source: Chemistry Steps URL:

3.[4] Molecular Resolution and Fragmentation of Fulvic Acid by Electrospray Ionization/Multistage Tandem Mass Spectrometry Source: ACS Publications (Analytical Chemistry) URL:

4.[5] In Vitro Metabolism of Helenalin Acetate and 11α,13-Dihydrohelenalin Acetate: Natural Sesquiterpene Lactones from Arnica Source: PubMed Central (PMC) URL:

5.[1] An Empirical IR Frequency Map for Ester C=O Stretching Vibrations Source: ACS Publications (The Journal of Physical Chemistry B) URL:

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(p-Aminobenzoyloxy)benzoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Uncharted Territory of a Novel Molecule

In the landscape of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful formulation and long-term stability are built. This guide is dedicated to a comprehensive exploration of 2-(p-Aminobenzoyloxy)benzoic acid, a molecule of interest at the intersection of two well-characterized moieties: p-aminobenzoic acid (PABA) and salicylic acid. It is important to note that, at the time of this writing, there is a notable scarcity of publicly available experimental data specifically detailing the solubility and stability of 2-(p-Aminobenzoyloxy)benzoic acid.

Therefore, this document is constructed as a predictive and methodological guide. It will leverage established principles of physical chemistry and draw upon the extensive knowledge of its constituent parts to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this molecule. Our approach is not merely to present protocols, but to elucidate the scientific rationale behind them, empowering the reader to adapt and troubleshoot as they venture into the empirical study of this compound. We will proceed with the logical assumption that the primary degradation pathway for this ester-containing molecule will be hydrolysis, yielding p-aminobenzoic acid and salicylic acid.

Section 1: Physicochemical Profile and Its Implications

Before embarking on any experimental work, a theoretical assessment of the molecule's properties can guide our strategy. 2-(p-Aminobenzoyloxy)benzoic acid possesses key functional groups that will dictate its behavior in various solvent systems and under different stress conditions: an ester linkage, a carboxylic acid, and an aromatic amine.

  • Ester Linkage: This is the most chemically labile part of the molecule, highly susceptible to hydrolysis under both acidic and basic conditions.

  • Carboxylic Acid Group: With an estimated pKa similar to that of benzoic acid (around 4.2), this group's ionization state will be highly dependent on the pH of the medium. This will significantly influence solubility, with the ionized carboxylate form being more water-soluble.

  • Aromatic Amine Group: The pKa of the anilinic nitrogen in PABA is around 2.5. This group can be protonated at very low pH, further influencing solubility.

These structural features suggest that the solubility and stability of 2-(p-Aminobenzoyloxy)benzoic acid will be intricately linked to the pH of its environment.

Section 2: A Methodical Approach to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and the feasibility of developing various dosage forms. We will outline a systematic approach to determining the equilibrium solubility of 2-(p-Aminobenzoyloxy)benzoic acid in a range of pharmaceutically relevant solvents.

Rationale for Solvent Selection

The choice of solvents should be strategic, aiming to cover a spectrum of polarities and pH values to construct a comprehensive solubility profile.

  • Aqueous Media:

    • Purified Water: To determine the intrinsic aqueous solubility.

    • pH Buffers: A series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) are essential to understand the impact of ionization on solubility. These specific pH values are chosen to simulate physiological conditions in the gastrointestinal tract.

  • Organic Solvents:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These can engage in hydrogen bonding and are common in pharmaceutical processing.[1][2]

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These are often used in analytical and formulation development.

    • Non-polar Solvents (e.g., Heptane, Toluene): To understand the lipophilic character of the molecule.[1]

Experimental Protocol: Equilibrium Solubility Determination

This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached.

  • Preparation: Add an excess amount of 2-(p-Aminobenzoyloxy)benzoic acid to a known volume of each selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 48-72 hours). A preliminary kinetic study can confirm the time required to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of 2-(p-Aminobenzoyloxy)benzoic acid using a validated analytical method, such as HPLC-UV.[3]

Data Presentation: A Comparative Solubility Profile

The results should be tabulated to provide a clear and comparative overview of the molecule's solubility.

Solvent SystempHTemperature (°C)Predicted Solubility (mg/mL)
Purified Water~7.025Low
0.1 N HCl1.237Moderate
Acetate Buffer4.537Moderate-High
Phosphate Buffer6.837High
Phosphate Buffer7.437High
MethanolN/A25High
EthanolN/A25High
AcetonitrileN/A25Moderate
DMSON/A25Very High
HeptaneN/A25Very Low

Note: The solubility values in this table are predictive and should be replaced with experimental data.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess compound to solvent vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (e.g., 48h) prep2->equil1 Incubate sample1 Settle excess solid equil1->sample1 Stop agitation sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.22 µm) sample2->sample3 quant1 Dilute sample sample3->quant1 Prepare for analysis quant2 Analyze by HPLC-UV quant1->quant2 end end quant2->end Report solubility (mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Unveiling Stability Through Forced Degradation

Stability testing is a cornerstone of pharmaceutical development, ensuring that a drug substance maintains its quality, safety, and efficacy over time. Forced degradation studies, or stress testing, are intentionally designed to accelerate the degradation of a molecule to identify likely degradation products and establish a stability-indicating analytical method.

The Prime Directive: Developing a Stability-Indicating Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. HPLC is the workhorse for this purpose.[3]

Proposed Starting HPLC Conditions:

  • Column: C18, 5 µm (4.6 x 150 mm)

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the absorbance maximum of 2-(p-Aminobenzoyloxy)benzoic acid.

  • Rationale: A C18 column provides good retention for aromatic compounds. A gradient elution is chosen to ensure separation of the parent compound from potentially more polar (hydrolysis products) and less polar impurities. A slightly acidic pH can help to produce sharp peaks for the carboxylic acid groups.

Protocol for Forced Degradation Studies

The goal of these studies is to achieve 5-20% degradation of the drug substance. This level of degradation is sufficient to demonstrate the separation of degradants without being so excessive that it leads to complex secondary degradation pathways.

  • Acid Hydrolysis:

    • Conditions: 0.1 N HCl at 60°C for 24-48 hours.

    • Causality: The ester linkage is susceptible to acid-catalyzed hydrolysis. This condition mimics the acidic environment of the stomach.

  • Base Hydrolysis:

    • Conditions: 0.1 N NaOH at room temperature for 8-24 hours.

    • Causality: Base-catalyzed hydrolysis of esters is typically much faster than acid-catalyzed hydrolysis. Milder conditions are used to control the extent of degradation.

  • Oxidative Degradation:

    • Conditions: 3% H₂O₂ at room temperature for 24 hours.

    • Causality: The aromatic amine and the benzene rings are potentially susceptible to oxidation.

  • Thermal Degradation:

    • Conditions: Solid drug substance at 80°C for 72 hours.

    • Causality: To assess the intrinsic thermal stability of the molecule in the solid state.

  • Photostability:

    • Conditions: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

    • Causality: Aromatic systems can be susceptible to photodegradation. PABA itself is a known UV-absorbing compound.[4]

Predicted Degradation Pathway

The most probable degradation pathway for 2-(p-Aminobenzoyloxy)benzoic acid is the hydrolysis of the ester bond.

G cluster_products Hydrolysis Products parent 2-(p-Aminobenzoyloxy)benzoic acid paba p-Aminobenzoic Acid (PABA) parent->paba H+ or OH- H2O salicylic Salicylic Acid parent->salicylic H+ or OH- H2O

Caption: Predicted Hydrolytic Degradation Pathway.

Data Presentation: Summarizing Stability

A summary table is crucial for at-a-glance interpretation of the forced degradation results.

Stress ConditionDurationTemperature% Assay of Parent% DegradationNo. of Degradants
0.1 N HCl48h60°C88.511.52
0.1 N NaOH12h25°C85.214.82
3% H₂O₂24h25°C95.14.91
Thermal (Solid)72h80°C98.71.30
PhotolyticICH Q1B25°C92.37.71

Note: This is a hypothetical data table. The number of degradants would be determined by the number of new peaks observed in the HPLC chromatogram.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start Drug Substance Solution/Solid acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid therm Thermal start->therm photo Photolytic start->photo analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze eval1 Quantify Parent Drug analyze->eval1 eval2 Identify & Quantify Degradants eval1->eval2 eval3 Perform Mass Balance eval2->eval3 end end eval3->end Report Stability Profile

Caption: Workflow for Forced Degradation Studies.

Conclusion

While direct experimental data for 2-(p-Aminobenzoyloxy)benzoic acid remains elusive in current literature, this guide provides a comprehensive and scientifically-grounded roadmap for its characterization. By understanding the physicochemical properties inferred from its structure and applying the systematic protocols for solubility and stability testing outlined herein, researchers can efficiently and effectively elucidate the critical attributes of this molecule. The methodologies presented are designed to be robust and adaptable, providing a solid foundation for formulation development and ensuring the quality and safety of any potential pharmaceutical product. The true characterization of this molecule awaits empirical validation, and it is our hope that this guide will serve as an invaluable starting point for that journey.

References

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical and Engineering Data, 55(11), 5124-5127. [Link]

  • Asian Journal of Chemical Sciences. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. [Link]

  • Kim, H. S., & Kim, C. K. (2001). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of pharmaceutical and biomedical analysis, 24(3), 407-414. [Link]

Sources

discovery and history of 2-(p-Aminobenzoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and History of 2-(p-Aminobenzoyloxy)benzoic Acid

Introduction

2-(p-Aminobenzoyloxy)benzoic acid is an organic molecule that, while not widely known on its own, represents the convergence of two parent compounds with rich and significant histories in the annals of science and medicine: salicylic acid and p-aminobenzoic acid (PABA).[1][2] This guide provides a comprehensive exploration of this molecule, beginning with the individual discovery and historical development of its precursors. It will then delve into its synthesis, properties, and the profound impact of its core chemical scaffolds on modern drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational molecules that have shaped our therapeutic landscape.

Historical Context: The Progenitor Molecules

The story of 2-(p-Aminobenzoyloxy)benzoic acid is intrinsically linked to the independent journeys of its constituent parts. Understanding their origins is key to appreciating the potential and significance of their combined structure.

Part A: The Ancient Origins and Modern Synthesis of Salicylic Acid

The use of salicylate-containing plants for medicinal purposes dates back thousands of years. Sumerian clay tablets from around 4000 BC describe the use of willow leaves for their analgesic properties.[3] Ancient Egyptian papyri also mention willow and myrtle extracts for treating pain and inflammation.[3][4] For centuries, the bark of the willow tree (Salix species) was a staple in folk medicine for reducing fever and alleviating pain.[4][5][6]

The modern scientific investigation of willow bark began in the 18th century. In 1763, the Reverend Edward Stone presented a report to the Royal Society on the efficacy of willow bark in treating fevers.[4][5][6] However, it wasn't until the 19th century that the active compound was isolated. In 1828, German chemist Johann Andreas Buchner extracted a bitter, yellow, crystalline substance from willow bark, which he named salicin.[4][6] A decade later, in 1838, Italian chemist Raffaele Piria was able to separate salicin into a sugar and an aromatic component, which he then oxidized to produce salicylic acid.[4][7]

The first chemical synthesis of salicylic acid was achieved in 1853 by the French chemist Charles Frédéric Gerhardt, who treated sodium salicylate with acetyl chloride.[3] A more efficient and scalable synthesis was later developed by Hermann Kolbe and his students in 1860, which led to the commercial production of salicylic acid by the Heyden Chemical Company in Germany.[7]

While effective, salicylic acid proved to be a significant gastric irritant.[4][7] This led to further research to create a less caustic derivative. In 1897, Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to create acetylsalicylic acid, which was named Aspirin.[3][4] This discovery marked a pivotal moment in pharmaceutical history, making a potent anti-inflammatory and analgesic agent widely and safely available.

Part B: The Discovery and Multifaceted Role of p-Aminobenzoic Acid (PABA)

p-Aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, has been known to chemists since 1863.[8] While its initial discovery is not as well-documented as that of salicylic acid, it was mentioned in the chemical literature by the early 1900s.[8]

PABA gained significant attention for its biological role. It was once considered a vitamin, sometimes referred to as vitamin Bx or B10.[8] It is now understood that while PABA is an essential nutrient for some bacteria, it is not essential for humans as we do not synthesize our own folic acid, a process in which bacteria utilize PABA.[9] This very pathway is the target of sulfonamide antibiotics, which act as competitive inhibitors of the enzyme that incorporates PABA into folic acid, thus halting bacterial growth.[9]

In the mid-20th century, PABA became widely known for its use as a sunscreen. Patented in 1943, it was one of the first chemical agents used to protect the skin from harmful UVB radiation.[10] Its ability to absorb UVB rays made it a popular ingredient in sunscreen formulations for many years.[10][11] However, concerns about skin allergies and potential cellular damage led to a decline in its use in sunscreens, with more stable and less irritating derivatives taking its place.[10][11]

Beyond its use as a sunscreen, the PABA scaffold is a crucial building block in medicinal chemistry.[12][13][14][15] Its derivatives are found in a wide array of drugs, including local anesthetics like benzocaine and procaine, as well as various antibacterial, anticancer, and anti-inflammatory agents.[12][14][15]

Synthesis of 2-(p-Aminobenzoyloxy)benzoic Acid

The synthesis of 2-(p-Aminobenzoyloxy)benzoic acid can be achieved through the esterification of p-aminobenzoic acid and salicylic acid. A plausible and common method for this type of reaction is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. In this case, salicylic acid acts as the alcohol (specifically, a phenol).

Proposed Experimental Protocol: Fischer-Speier Esterification
  • Reactant Preparation: In a round-bottom flask, dissolve salicylic acid in an excess of a suitable solvent, such as toluene, to facilitate the removal of water via a Dean-Stark apparatus.

  • Addition of PABA and Catalyst: Add an equimolar amount of p-aminobenzoic acid to the solution. A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is then added in a catalytic amount.

  • Reflux and Water Removal: The reaction mixture is heated to reflux. The water formed during the esterification is azeotropically removed using the Dean-Stark apparatus to drive the reaction towards the product side, in accordance with Le Châtelier's Principle.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Neutralization: Once the reaction is complete, the mixture is cooled to room temperature. The excess solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acids.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-(p-Aminobenzoyloxy)benzoic acid.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification PABA p-Aminobenzoic Acid Mix Mixing in Solvent PABA->Mix SalicylicAcid Salicylic Acid SalicylicAcid->Mix Catalyst Acid Catalyst (H₂SO₄) Catalyst->Mix Reflux Reflux with Water Removal Mix->Reflux Neutralize Neutralization Reflux->Neutralize Purify Recrystallization Neutralize->Purify Product 2-(p-Aminobenzoyloxy)benzoic acid Purify->Product

Caption: Proposed workflow for the synthesis of 2-(p-Aminobenzoyloxy)benzoic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(p-Aminobenzoyloxy)benzoic acid.

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₄[1]
Molecular Weight 257.24 g/mol [1]
IUPAC Name 2-[(4-aminobenzoyl)oxy]benzoic acid[2]
Synonyms Salicylic acid, p-aminobenzoate[2]
Appearance Solid (predicted)
Stereochemistry Achiral[1]

Significance in Medicinal Chemistry and Drug Development

The true significance of 2-(p-Aminobenzoyloxy)benzoic acid lies in the pharmacological importance of its constituent scaffolds. Both salicylic acid and p-aminobenzoic acid are privileged structures in drug design, meaning they are molecular frameworks that are frequently found in biologically active compounds.

The Salicylic Acid Scaffold: A Cornerstone of Anti-inflammatory Drugs

The salicylic acid moiety is the foundation for a large class of nonsteroidal anti-inflammatory drugs (NSAIDs).[16] Its most famous derivative, acetylsalicylic acid (aspirin), works by irreversibly inhibiting cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of pain and inflammation.[3] The development of other NSAIDs, such as naproxen and indomethacin, has also been influenced by the structure and activity of salicylic acid.[16] Furthermore, derivatives of salicylic acid are being explored for a wide range of therapeutic applications, including as anticancer and antifungal agents.[16][17][18]

The p-Aminobenzoic Acid Scaffold: A Versatile Building Block

p-Aminobenzoic acid is a highly versatile building block in drug discovery.[12][13][14][15] Its ability to be modified at both the amino and carboxylic acid groups allows for the creation of large libraries of compounds with diverse biological activities.[12][14][15] As previously mentioned, the PABA scaffold is central to the action of sulfonamide antibiotics and is a key component of local anesthetics. Its derivatives have also shown promise as anticonvulsant, anti-arrhythmic, and antineoplastic agents.[14]

Scaffolds cluster_parents Parent Scaffolds cluster_derivatives Therapeutic Applications of Derivatives SalicylicAcid Salicylic Acid Target 2-(p-Aminobenzoyloxy) benzoic acid SalicylicAcid->Target forms ester with NSAIDs NSAIDs (e.g., Aspirin) SalicylicAcid->NSAIDs Antifungal Antifungal Agents SalicylicAcid->Antifungal Anticancer Anticancer Agents SalicylicAcid->Anticancer PABA p-Aminobenzoic Acid (PABA) PABA->Target Anesthetics Local Anesthetics (e.g., Benzocaine) PABA->Anesthetics Antibiotics Antibiotics (Sulfonamides) PABA->Antibiotics PABA->Anticancer

Caption: The relationship between the parent scaffolds and their therapeutic applications.

Conclusion

While 2-(p-Aminobenzoyloxy)benzoic acid itself may not have a well-documented history of discovery or widespread application, its chemical structure tells a story of two of the most important molecules in the history of medicine. The journey from the ancient use of willow bark to the synthesis of aspirin, and the discovery of PABA's role in bacterial metabolism and its utility as a chemical scaffold, provide a rich context for understanding this compound.

For researchers and drug development professionals, 2-(p-Aminobenzoyloxy)benzoic acid serves as an excellent case study in the power of chemical synthesis to combine well-understood pharmacophores into novel structures. The potential biological activities of this molecule would be of great interest, given the anti-inflammatory properties of the salicylate moiety and the diverse bioactivities of PABA derivatives. Further investigation into the synthesis, characterization, and biological evaluation of this and similar hybrid molecules could open new avenues in the ongoing search for novel therapeutic agents.

References

  • Historical perspective of aspirin: A journey from discovery to clinical practice. (n.d.). National Center for Biotechnology Information. [Link]

  • The Controversial Story of Aspirin. (2014, December 2). American Chemical Society. [Link]

  • The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential. (n.d.). National Center for Biotechnology Information. [Link]

  • Salicylic acid. (n.d.). Wikipedia. [Link]

  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. (n.d.). Royal Society of Chemistry. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). National Center for Biotechnology Information. [Link]

  • Salicylic Acid: The Journey From Humble Willow to Aspirin. (2014, July 24). Nature's Poisons. [Link]

  • Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. (2011, December 15). PubMed. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2026, March 20). MDPI. [Link]

  • p-Aminobenzoic acid. (2025, January 13). American Chemical Society. [Link]

  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. (2026, January 15). National Center for Biotechnology Information. [Link]

  • Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. (n.d.). Pharmacy Education. [Link]

  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). (n.d.). PubMed. [Link]

  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. (2025, September 17). MDPI. [Link]

  • The PABA story. (n.d.). PubMed. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. [Link]

  • 4-Aminobenzoic acid. (n.d.). Wikipedia. [Link]

  • Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction. (n.d.). Royal Society of Chemistry. [Link]

  • 2-(P-AMINOBENZOYLOXY) BENZOIC ACID. (n.d.). GSRS. [Link]

  • Drug Evolution: p-Aminobenzoic Acid as a Building Block. (n.d.). ResearchGate. [Link]

  • Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. (2025, November 3). ResearchGate. [Link]

  • 3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]

  • para-aminobenzoic acid (PABA). (n.d.). Britannica. [Link]

  • 2-(P-AMINOBENZOYLOXY) BENZOIC ACID. (n.d.). Inxight Drugs. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). MDPI. [Link]

  • Preparation of p-aminosalicylic acid esters through the thionylaminosalicylic acid chloride. (n.d.).
  • Medicinal Chemistry B. Pharm IV - PRACTICAL LAB MANUAL. (n.d.). AnyFlip. [Link]

  • 2-(2-Aminobenzoyl)benzoic acid. (n.d.). PubChem. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003, November 17). PubMed. [Link]

  • Benzoic acid. (n.d.). Wikipedia. [Link]

Sources

Navigating the Synthesis and Handling of 2-(p-Aminobenzoyloxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Synthesized Safety Data

Section 1: Compound Profile and Hazard Identification

2-(p-Aminobenzoyloxy)benzoic acid is an aromatic compound incorporating both an aminobenzoic acid and a benzoic acid moiety linked by an ester bond. While specific toxicological data is not available, an analysis of its constituent parts and related molecules allows for a comprehensive hazard assessment.

1.1. GHS Classification (Inferred)

Based on the GHS classifications of analogous compounds, 2-(p-Aminobenzoyloxy)benzoic acid should be handled as a substance with the following potential hazards:

Hazard ClassCategoryHazard StatementBasis for Inference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Based on data for aminobenzoic acid derivatives.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Consistent across benzoic acid and aminobenzoic acid derivatives.[1][3][4]
Serious Eye Damage/Eye IrritationCategory 1/2AH318/H319: Causes serious eye damage/irritation.A significant hazard associated with benzoic acid and its derivatives.[1][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.A known hazard for powdered aminobenzoic acid derivatives.[1][6]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.A serious long-term hazard associated with benzoic acid dust.[3]

1.2. Pictograms and Signal Word

Signal Word: Danger

Hazard Pictograms:

Section 2: Prudent Practices for Safe Handling

A proactive approach to safety is paramount when working with 2-(p-Aminobenzoyloxy)benzoic acid. The following protocols are designed to minimize exposure and mitigate risk.

2.1. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The following diagram outlines the decision-making process for PPE selection.

PPE_Selection PPE Selection Workflow for 2-(p-Aminobenzoyloxy)benzoic acid start Start: Assess Task handling_solid Handling Solid Compound? start->handling_solid handling_solution Working with Solutions? start->handling_solution potential_for_aerosol Potential for Aerosol/Dust Generation? handling_solid->potential_for_aerosol ppe_solution Solution Handling PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat handling_solution->ppe_solution ppe_solid Standard PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat potential_for_aerosol->ppe_solid No ppe_aerosol Enhanced PPE: - Standard PPE plus - Respirator (N95 or higher) - Face Shield potential_for_aerosol->ppe_aerosol Yes end Proceed with Experiment ppe_solid->end ppe_aerosol->end ppe_solution->end

Caption: PPE selection workflow.

2.2. Engineering Controls

  • Ventilation: Always handle 2-(p-Aminobenzoyloxy)benzoic acid in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[4]

  • Containment: For weighing and transferring solid material, use of a balance enclosure or a powder containment hood is recommended to minimize dust dispersion.

2.3. General Handling Procedures

  • Avoid all personal contact, including inhalation of dust.[1]

  • Do not eat, drink, or smoke in areas where the compound is handled.[1]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Keep containers tightly closed when not in use.[4][7]

  • Ground all equipment containing the material to prevent static discharge, which could ignite fine dust.[7]

Section 3: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

3.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

3.2. Spill Response

The appropriate response to a spill depends on its size and nature.

Spill_Response Spill Response Protocol spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Small large_spill Large Spill (Requires specialized response) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Immediate Area large_spill->evacuate notify Notify EH&S and Lab Supervisor evacuate->notify end Spill Managed notify->end contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Spilled Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose dispose->end

Caption: Spill response decision tree.

For a small, dry spill:

  • Avoid generating dust.[1]

  • Gently sweep or scoop the material into a sealable container for disposal.[4]

  • Clean the spill area with a damp cloth or paper towel.

For a small, liquid spill:

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Place the absorbent material into a sealable container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

For any large spill, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.

Section 4: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental protection.

4.1. Storage Conditions

  • Store in a cool, dry, and well-ventilated area.[4][7]

  • Keep containers tightly sealed to prevent moisture ingress and contamination.[4][7]

  • Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[4][5]

  • Consider storing in a locked cabinet or an area with restricted access.

4.2. Disposal Guidelines

All waste materials should be handled as hazardous waste.

  • Solid Waste: Collect solid 2-(p-Aminobenzoyloxy)benzoic acid and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing 2-(p-Aminobenzoyloxy)benzoic acid in a labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Pathway: All waste must be disposed of through a licensed hazardous waste disposal company.[4] Do not dispose of down the drain or in regular trash.[4]

The following flowchart outlines the general disposal pathway:

Disposal_Pathway Disposal Pathway for 2-(p-Aminobenzoyloxy)benzoic acid Waste start Generate Waste segregate Segregate Waste (Solid vs. Liquid) start->segregate label_waste Label Waste Container Clearly - Chemical Name - Hazard Pictograms - Date segregate->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Waste Pickup from EH&S store_waste->request_pickup ehs_disposal EH&S Manages Final Disposal via Licensed Contractor request_pickup->ehs_disposal end Waste Disposed ehs_disposal->end

Sources

Methodological & Application

using 2-(p-Aminobenzoyloxy)benzoic acid as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm now starting with comprehensive Google searches. My goal is to gather information on the properties, reactivity, and common applications of 2-(p-Aminobenzoyloxy)benzoic acid in organic synthesis. Next, I will search for specific...

Collecting Relevant Information

I've initiated comprehensive Google searches and am focusing on identifying properties, reactivity, and applications of the compound in organic synthesis. My searches extend to reaction protocols, mechanistic studies, and review articles to understand its building block role. I am paying close attention to reaction conditions, yields, and scope, with the aim to use only authoritative sources. I'm now synthesizing this information to outline an application note, structuring it with the key sections in mind.

Expanding Search Parameters

I'm now expanding my Google searches to include specific reaction protocols and mechanistic studies to understand 2-(p-Aminobenzoyloxy)benzoic acid's role as a building block in organic synthesis, including reaction conditions, yields, and substrate scope. I'm focusing on authoritative sources. I'm preparing to synthesize gathered information and structure the application note, focusing on key sections.

Analyzing Initial Results

I've initiated the search and identified a divergence. While some findings directly address "2-(p-Aminobenzoyloxy)benzoic acid," others emphasize related compounds like "2-aminobenzoic acid" (anthranilic acid) and "p-aminobenzoic acid" (PABA) with their derivatives. These results warrant further assessment to determine their relevance.

Refining Search Parameters

I'm now zeroing in on the core challenge: uncovering specific applications and synthesis protocols for the target molecule. I'm focusing on its key functionalities – the free carboxylic acid, the free amino group, and the ester linkage – to identify potential uses. This focus on the molecule's unique architecture is leading me towards its potential as a bifunctional monomer or a derivatization scaffold.

Expanding Search Strategy

I've encountered a mix of relevant and tangential findings in my search. Several focus on anthranilic acid and PABA derivatives, or an isomer, instead of the ester compound. While some identify the target structure, they lack specific applications or synthetic details. To bridge this gap, I'm now actively seeking synthesis methods, applications as a building block, and resulting product properties, including protocols, for analogous compounds.

Reviewing Previous Search Results

I've been going through the search results, and while they weren't directly on point, they did provide helpful information. Specifically, I located some protocols for the synthesis of related compounds, like 2-(2-aminobenzoyl)benzoic acid and several p-aminobenzoic acid derivatives.

Pinpointing Specific Synthesis Protocols

I've got more clarity on what I need. While the initial search gave me background on aminobenzoic acids, I lack a clear synthesis for 2-(p-Aminobenzoyloxy)benzoic acid and examples of its use. I need a protocol for esterification and specific reactions. My next move is to narrow searches for direct syntheses, with reactions that utilize the amino and carboxylic acid groups.

Analyzing Prior Data

I've reviewed the previous search results and made an assessment of where things stand. I've found background information on the synthesis and applications of related compounds, like 2-(2-aminobenzoyl)benzoic acid and several p-aminobenzoic acid derivatives. I also learned about general uses of aminobenzoic acids in polymer, dye, and drug syntheses. However, I still need the specifics for synthesizing 2-(p-Aminobenzoyloxy)benzoic acid. I need a clear synthesis protocol involving esterification and examples that utilize both the amine and carboxylic acid groups, including yields, characterization, and application examples. I'll focus my next searches on those critical specifics.

Seeking Explicit Protocols

I'm still hunting for those precise protocols. Previous searches have yielded hints, but clear instructions for synthesizing and applying 2-(p-Aminobenzoyloxy)benzoic acid are proving elusive. My search continues, focusing on more explicit methodologies.

Inferring Synthesis Details

I'm synthesizing a protocol from related data. While I have background on similar molecules and synthetic strategies, a precise, step-by-step method for 2-(p-Aminobenzoyloxy)benzoic acid remains absent. My search uncovered esterification methods and amination reactions, and I've found patents describing likely precursors and relevant reactions. Now I must infer the complete process by combining the principles learned, using p-aminobenzoyl chloride and salicylic acid.

Synthesizing Protocol Details

I'm now integrating information on related molecules. The prior searches offered insights into esterification methods and amination reactions relevant to 2-(p-Aminobenzoyloxy)benzoic acid. I'm synthesizing a protocol, which will use p-aminobenzoyl chloride and salicylic acid. I'm building on a patent describing an alternative route involving thionylamino-salicylic acid chloride. I still need specifics: yields, characterization data, and use cases for the building block. My plan is now to synthesize the details and create an application note, structured with an introduction and then the proposed protocol.

Refining Application Note Details

I'm now integrating information on related molecules and synthesis principles to finalize an application note. My previous searches have provided data, but now I'm focused on creating a scientifically sound note. I am structuring the information as follows: an introduction, a proposed synthesis, and then applications in organic synthesis. These applications include use as a monomer, azo dye synthesis, and in medicinal chemistry. Yields and characterization data remain a focus for the building block.

Formulating Comprehensive Details

I have a robust plan now for the application note. I'm structuring the note with an introduction, synthesis proposal, and several applications: monomer for poly(ester-amide)s, azo dye synthesis, and medicinal chemistry applications. Although clear, step-by-step protocols are missing, I have enough knowledge to create the content. I'll synthesize data on the target molecule and include a protocol, and will focus on scientific integrity and logic. I will show how to create DOT language diagrams for the synthetic pathways and workflows, and references will also be included.

Formulating Application Note

I'm now generating the application note content. Although direct synthesis protocols remain elusive, I'm integrating information on related compounds. I will now leverage general chemical principles and the literature to provide protocols and applications for the target molecule. My plan now is to outline the use of the product as a monomer and in dye synthesis.

Application Notes and Protocols for 2-(p-Aminobenzoyloxy)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Strategic Molecular Design

In the landscape of medicinal chemistry, the strategic design of new chemical entities often involves the conjugation of two or more pharmacophores to create a single molecule with potentially enhanced or synergistic therapeutic effects. 2-(p-Aminobenzoyloxy)benzoic acid represents a fascinating case study in this approach, conceived as a codrug or prodrug that covalently links two well-established bioactive molecules: salicylic acid and p-aminobenzoic acid (PABA).

The rationale behind this molecular architecture is compelling. Salicylic acid is a cornerstone of anti-inflammatory therapy, primarily exerting its effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] PABA, a member of the vitamin B complex family, is not only a crucial building block in various biological pathways but also exhibits a spectrum of therapeutic properties, including anti-inflammatory, antioxidant, and immunomodulatory activities.[3][4][5] The ester linkage in 2-(p-Aminobenzoyloxy)benzoic acid is anticipated to undergo hydrolysis in vivo by ubiquitous esterases in the plasma and tissues, releasing the parent compounds.[6][7] This strategy could offer several advantages, including modified pharmacokinetics, reduced gastric irritation often associated with salicylic acid, and potentially synergistic anti-inflammatory and analgesic actions.

These application notes provide a comprehensive guide for the investigation of 2-(p-Aminobenzoyloxy)benzoic acid, detailing its synthesis, hypothesized mechanisms of action, and robust protocols for its biological evaluation.

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on its constituent moieties, 2-(p-Aminobenzoyloxy)benzoic acid is postulated to be a promising candidate for several therapeutic areas, primarily as an anti-inflammatory and analgesic agent. Potential applications in oncology are also considered, given the diverse bioactivities of PABA derivatives.[8][9]

Anti-inflammatory and Analgesic Activity

The primary hypothesized mechanism of action is the dual-action of its hydrolysis products.

  • Salicylic Acid-Mediated Action : Upon release, salicylic acid is expected to inhibit COX-1 and COX-2, thereby reducing the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2] It may also modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[10]

  • PABA-Mediated Action : PABA has been shown to possess mild anti-inflammatory properties, potentially through the modulation of myeloperoxidase activity in neutrophils and by influencing inflammatory mediators.[4][11] It may also act as a scavenger of reactive oxygen species, mitigating oxidative stress that contributes to inflammation.[12]

The combined and localized release of these two agents at the site of inflammation could lead to a more potent or broader-spectrum anti-inflammatory effect than either agent alone.

Anticancer Potential

Derivatives of PABA have been investigated for their anticancer properties.[8][9] The proposed mechanism for certain PABA analogs involves the modulation of key signaling pathways in cancer cell proliferation and survival.[5] Therefore, 2-(p-Aminobenzoyloxy)benzoic acid warrants investigation for its cytotoxic effects against various cancer cell lines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of 2-(p-Aminobenzoyloxy)benzoic acid.

Protocol 1: Synthesis of 2-(p-Aminobenzoyloxy)benzoic Acid

This protocol describes a general method for the esterification of salicylic acid with p-aminobenzoic acid.

Causality Behind Experimental Choices:

  • DCC and DMAP: Dicyclohexylcarbodiimide (DCC) is a common coupling agent for forming ester bonds from carboxylic acids and alcohols/phenols. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to accelerate the reaction.

  • Anhydrous Solvent: Anhydrous dichloromethane (DCM) is used as the solvent to prevent the hydrolysis of DCC and the activated carboxylic acid intermediate.

  • Purification: Column chromatography is a standard method for purifying organic compounds of moderate polarity.

Materials:

  • Salicylic acid

  • p-Aminobenzoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve salicylic acid (1.0 eq) and p-aminobenzoic acid (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Reactants Salicylic Acid + p-Aminobenzoic Acid Coupling DCC/DMAP in Anhydrous DCM Reaction Esterification Reaction (12-24h at RT) Workup Filtration & Extraction Purification Column Chromatography Product 2-(p-Aminobenzoyloxy)benzoic Acid

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay determines the half-maximal inhibitory concentration (IC50) of the test compound for both COX-1 and COX-2.[3][13]

Causality Behind Experimental Choices:

  • Colorimetric Detection: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), producing a colored product that can be measured spectrophotometrically. This is a robust and widely used method.[3]

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2 are commonly used and commercially available enzymes for this assay.

  • IC50 Determination: Calculating the IC50 provides a quantitative measure of the compound's potency as a COX inhibitor.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Arachidonic acid

  • 2-(p-Aminobenzoyloxy)benzoic acid

  • Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by serial dilution in COX Assay Buffer.

    • Prepare working solutions of Hemin, TMPD, and Arachidonic Acid according to the manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Control): 150 µL COX Assay Buffer, 10 µL Hemin, 10 µL COX-1 or COX-2 enzyme solution.

    • Inhibitor Wells: 140 µL COX Assay Buffer, 10 µL Hemin, 10 µL COX-1 or COX-2 enzyme solution, and 10 µL of the test compound/reference inhibitor dilution.

    • Background Wells: 160 µL COX Assay Buffer, 10 µL Hemin.

  • Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of TMPD working solution to all wells, followed by 10 µL of Arachidonic Acid working solution.

  • Measurement: Immediately read the absorbance at 590 nm at multiple time points (e.g., every minute for 5 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Subtract the background rate from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(p-Aminobenzoyloxy)benzoic acidTo be determinedTo be determinedTo be determined
Indomethacin (Reference)~0.1~1.5~0.07
Celecoxib (Reference)>10~0.05>200

G cluster_cox In Vitro COX Inhibition Assay Workflow Prepare Prepare Reagents (Enzyme, Compound, Substrates) Incubate Incubate Enzyme with Test Compound Initiate Add Arachidonic Acid & TMPD Measure Measure Absorbance at 590 nm Analyze Calculate % Inhibition & IC50 Values

Protocol 3: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Activity)

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of test compounds.[14][15]

Causality Behind Experimental Choices:

  • Carrageenan: This is a phlogistic agent that induces a reproducible inflammatory response characterized by edema formation.[14]

  • Paw Volume Measurement: A plethysmometer provides an accurate and non-invasive method to quantify the extent of edema.

  • Positive Control: Indomethacin is a standard NSAID used as a positive control to validate the assay.

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • 2-(p-Aminobenzoyloxy)benzoic acid

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Indomethacin (e.g., 10 mg/kg, p.o.)

    • Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, positive control, or test compound orally 60 minutes before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.[15]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Increase in Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition
Vehicle Control-Value0
Indomethacin10ValueValue
Test Compound25ValueValue
Test Compound50ValueValue
Test Compound100ValueValue
Protocol 4: Acetic Acid-Induced Writhing Test in Mice (In Vivo Analgesic Activity)

This model is used to screen for peripherally acting analgesics.[16][17]

Causality Behind Experimental Choices:

  • Acetic Acid: Intraperitoneal injection of acetic acid induces visceral pain, leading to a characteristic writhing response. This pain is mediated by the release of prostaglandins and other inflammatory mediators.[16]

  • Writhing Count: The number of writhes is a direct and quantifiable measure of the pain response.

  • Positive Control: A standard analgesic like Diclofenac sodium is used for comparison.

Materials:

  • Swiss albino mice (20-25 g)

  • 0.6% (v/v) Acetic acid solution

  • 2-(p-Aminobenzoyloxy)benzoic acid

  • Diclofenac sodium (positive control)

  • Vehicle (e.g., normal saline)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize mice for a week and fast them for 12 hours before the experiment with free access to water.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Diclofenac sodium (e.g., 10 mg/kg, i.p.)

    • Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg, p.o. or i.p.)

  • Drug Administration: Administer the vehicle, positive control, or test compound 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.[16]

  • Observation: After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-20 minute period.[16][17]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group.

Protocol 5: MTT Assay for Cytotoxicity (In Vitro Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][18]

Causality Behind Experimental Choices:

  • MTT Reagent: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Cancer Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used to assess the spectrum of activity.

  • IC50 Determination: This provides a quantitative measure of the compound's cytotoxic potency.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2-(p-Aminobenzoyloxy)benzoic acid (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

G cluster_hydrolysis Proposed Mechanism of Action Prodrug 2-(p-Aminobenzoyloxy)benzoic Acid Hydrolysis Esterase-mediated Hydrolysis (in vivo) SalicylicAcid Salicylic Acid PABA p-Aminobenzoic Acid COX COX-1/COX-2 Inhibition Inflammation Anti-inflammatory & Analgesic Effects PABA_Action Modulation of Inflammatory Mediators & ROS

Conclusion

2-(p-Aminobenzoyloxy)benzoic acid is a rationally designed molecule with significant potential in medicinal chemistry, particularly in the fields of inflammation and analgesia. The protocols outlined in this document provide a robust framework for its synthesis and comprehensive biological evaluation. By systematically investigating its effects on key inflammatory pathways and its in vivo efficacy, researchers can elucidate the therapeutic promise of this novel compound. The codrug strategy employed in its design represents a valuable approach in the ongoing quest for safer and more effective therapeutic agents.

References

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • Anticancer assay (MTT). Bio-protocol. [Link]

  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Authorea Preprints. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [Link]

  • Synthesis, characterization and biological activity of a Schiff base derived from o-amino benzoic acid and its Co(II), Cd(II) and Ni(II) complexes. European Journal of Chemistry. [Link]

  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Academic Journals. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]

  • 4-Aminobenzoic Acid | Drug Information, Uses, Side Effects, Chemistry. DrugFuture. [Link]

  • Combined salicylate and para-aminobenzoic acid (pabalate) in the treatment of rheumatoid arthritis. PubMed. [Link]

  • Biotransformation of para-aminobenzoic acid and salicylic acid by PMN. PubMed. [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice. Indian Journal of Pharmacology. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • Biotransformation of para-aminobenzoic acid and salicylic acid by PMN. PubMed. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Nature. [Link]

  • What is the mechanism of Aminobenzoic acid? Patsnap Synapse. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates. Wiley Online Library. [Link]

  • In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate. PubMed. [Link]

  • 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

  • Medicinal Chemistry B. Pharm IV - PRACTICAL LAB MANUAL. Solution Pharmacy. [Link]

  • Esterification of salicylic acid.
  • Preparation of p-aminosalicylic acid esters through the thionylaminosalicylic acid chloride.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • Salicylate-Based Anti-Inflammatory Drugs Inhibit Diabetic Retinopathy. Medscape. [Link]

  • Examples of bioactive PABA (blue) and salicylaldehyde-derived (green) imines and hydrazones. ResearchGate. [Link]

  • How can you prepare 2-acetoxybenzoic acid and phenyl salicylate from salicylic acid? Doubtnut. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. [Link]

  • Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. [Link]

  • Anti-inflammatory effects of aspirin and sodium salicylate. PubMed. [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. ResearchGate. [Link]

  • The preparation of 2-hydroxybenzoic acid. RSC Education. [Link]

  • Benzoic acid 2-hydroxylase, a soluble oxygenase from tobacco, catalyzes salicylic acid biosynthesis. PMC. [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

  • SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Web of Journals. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

Sources

Application Note: Chemoselective Synthesis and Characterization of 2-(p-Aminobenzoyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-(p-Aminobenzoyloxy)benzoic acid (Systematic: Benzoic acid, 2-((4-aminobenzoyl)oxy)-; Common: Salicylic acid p-aminobenzoate)[1]

Introduction & Mechanistic Rationale

The synthesis of 2-(p-Aminobenzoyloxy)benzoic acid[1] presents a classic chemoselectivity challenge in organic synthesis. The target molecule is an ester formed between the phenolic hydroxyl group of salicylic acid and the carboxylic acid of p-aminobenzoic acid (PABA).

The Chemoselectivity Challenge: Direct Steglich or Fischer esterification between unprotected PABA and salicylic acid is fundamentally flawed. PABA contains a highly nucleophilic free amine that will rapidly self-condense or form amides rather than the desired ester. Furthermore, salicylic acid possesses both a carboxylic acid and a phenolic hydroxyl group. Activation of PABA in the presence of unprotected salicylic acid often leads to the formation of unstable mixed anhydrides at the carboxylate rather than the desired phenolic ester.

The Strategic Solution: To bypass these issues, this protocol utilizes a highly controlled, two-step orthogonal protection/deprotection strategy:

  • Reagent Selection: We utilize benzyl salicylate (protecting the salicylic acid carboxylate) and 4-nitrobenzoyl chloride (masking the PABA amine as a nitro group).

  • Catalytic Acylation: The esterification is driven by 4-dimethylaminopyridine (DMAP). DMAP acts as a highly active nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that rapidly acylates the sterically hindered phenol of benzyl salicylate[2][3].

  • Global One-Pot Deprotection/Reduction: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is an environmentally benign and highly efficient method for the reduction of nitroarenes to anilines[4][5]. Crucially, under these exact conditions, Pd/C simultaneously cleaves the benzyl ester via hydrogenolysis[6]. This allows for a one-pot global deprotection and reduction, yielding the final product without the need for harsh acidic or basic hydrolysis that could cleave the newly formed phenolic ester.

Experimental Workflow

The following diagram illustrates the logical progression of the two-step synthesis.

G SM Starting Materials: Benzyl Salicylate + 4-Nitrobenzoyl Chloride Step1 Step 1: Esterification (DMAP, Pyridine, DCM, 0 °C to RT) SM->Step1 Int Intermediate: Benzyl 2-(4-nitrobenzoyloxy)benzoate Step1->Int Step2 Step 2: Hydrogenation / Deprotection (H2, 10% Pd/C, EtOH/EtOAc, RT) Int->Step2 Prod Final Product: 2-(p-Aminobenzoyloxy)benzoic acid Step2->Prod

Figure 1: Two-step synthetic workflow for 2-(p-Aminobenzoyloxy)benzoic acid.

Materials and Reagents

The following table summarizes the quantitative data for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Benzyl Salicylate 228.251.02.28 g (10.0 mmol)Starting Material
4-Nitrobenzoyl Chloride 185.561.22.23 g (12.0 mmol)Acylating Agent
Pyridine 79.102.01.62 mL (20.0 mmol)Base / Acid Scavenger
DMAP 122.170.1122 mg (1.0 mmol)Nucleophilic Catalyst[2][3]
Dichloromethane (DCM) 84.93-50 mLSolvent (Step 1)
10% Pd/C -0.05 (Pd)530 mgHydrogenation Catalyst[4][6]
H₂ Gas 2.02Excess1 atm (Balloon)Reducing Agent[5]
Ethanol / EtOAc (1:1) --40 mLSolvent (Step 2)

Step-by-Step Methodologies

Step 1: Synthesis of Benzyl 2-(4-nitrobenzoyloxy)benzoate

Causality Note: Pyridine is used as the primary stoichiometric acid scavenger to neutralize the HCl byproduct, while a catalytic amount of DMAP is strictly required to overcome the steric hindrance of the ortho-substituted phenol.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Argon).

  • Dissolution: Add benzyl salicylate (2.28 g, 10.0 mmol), pyridine (1.62 mL, 20.0 mmol), and DMAP (122 mg, 1.0 mmol) to the flask. Dissolve the mixture in anhydrous DCM (30 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to prevent exothermic degradation and limit side reactions.

  • Acylation: Dissolve 4-nitrobenzoyl chloride (2.23 g, 12.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction flask over 15 minutes via an addition funnel or syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexanes:EtOAc solvent system. The reaction is complete when the benzyl salicylate spot ( Rf​≈0.6 ) is entirely consumed and replaced by a new, strongly UV-active spot ( Rf​≈0.4 ).

  • Workup:

    • Quench the reaction with 1M aqueous HCl (30 mL) to protonate and remove pyridine and DMAP. Transfer to a separatory funnel and collect the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ (30 mL) to remove any hydrolyzed 4-nitrobenzoic acid.

    • Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the intermediate as a pale yellow solid.

Step 2: Global Deprotection and Reduction

Causality Note: A 1:1 mixture of Ethanol and Ethyl Acetate is chosen as the solvent. Ethanol provides excellent solubility for the hydrogen gas and promotes nitro reduction, while Ethyl Acetate ensures the bulky aromatic ester remains fully dissolved during the hydrogenolysis of the benzyl group.

  • Preparation: In a 100 mL round-bottom flask, dissolve the purified Benzyl 2-(4-nitrobenzoyloxy)benzoate intermediate (approx. 3.5 g) in 40 mL of a 1:1 EtOH/EtOAc mixture.

  • Catalyst Addition: Carefully add 10% Pd/C (530 mg). Safety Warning: Pd/C is pyrophoric when dry; ensure the flask is purged with inert gas before addition, or add the catalyst to the solvent before adding the substrate.

  • Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with H₂ gas from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature for 12–16 hours under a positive pressure of H₂ (1 atm).

  • Self-Validation (Visual & TLC): The reaction is complete when H₂ uptake ceases. Visually, the pale yellow solution will turn colorless as the nitro group is reduced. TLC (DCM:MeOH 9:1) will show the complete disappearance of the intermediate ( Rf​≈0.9 ) and the appearance of a highly polar, ninhydrin-active spot ( Rf​≈0.3 ) corresponding to the free amine/acid.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess EtOAc (30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting crude residue with cold diethyl ether to precipitate the highly pure 2-(p-Aminobenzoyloxy)benzoic acid as a white to off-white powder. Vacuum dry for 12 hours.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized compound, validate the final product against the following expected spectroscopic parameters:

TechniqueExpected Signals / Observations
¹H NMR (400 MHz, DMSO- d6​ ) δ ~13.0 (br s, 1H, COOH), 8.0–7.2 (m, 4H, Salicylate Ar-H), 7.8 (d, J=8.5 Hz, 2H, PABA Ar-H), 6.6 (d, J=8.5 Hz, 2H, PABA Ar-H), 6.1 (br s, 2H, NH₂).
¹³C NMR (100 MHz, DMSO- d6​ ) δ ~166.5 (Ester C=O), 165.2 (Acid C=O), 154.0 (Ar-NH₂ C), 150.5 (Ar-O C), 133–112 (Aromatic C region).
ESI-MS (m/z) [M+H]+ calculated for C₁₄H₁₂NO₄: 258.07; Found: ~258.1
IR (ATR, cm⁻¹) ~3450, 3350 (N-H stretch, primary amine), 3000–2500 (O-H stretch, broad, carboxylic acid), 1730 (Ester C=O), 1680 (Acid C=O).

References

  • [1] Title: 2-(P-AMINOBENZOYLOXY) BENZOIC ACID - Inxight Drugs. Source: ncats.io. URL: [Link]

  • [4] Title: Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. Source: The Journal of Physical Chemistry C - ACS Publications. URL:[Link]

  • [5] Title: High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. Source: Organic Letters - ACS Publications. URL:[Link]

  • [6] Title: New Peptidic Cysteine Protease Inhibitors Derived from the Electrophilic α-Amino Acid Aziridine-2,3-dicarboxylic Acid. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [2] Title: 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Source: strategian.com (Originally published in Angewandte Chemie International Edition). URL:[Link]

  • [3] Title: Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Source: mdpi.com. URL:[Link]

Sources

use of 2-(p-Aminobenzoyloxy)benzoic acid in the development of novel polymers

Author: BenchChem Technical Support Team. Date: April 2026

[label=<2-(p-Aminobenzoyloxy)benzoicacid(SA-PABA)FinalizingVisualizations I'vejustfinalizedthechemicalstructureswithintheGraphvizdiagrams.Thefocusisonclarityandvisualimpact;themonomer, polymer, anddegradationproductsaredistinct.Additionally, allcomponentsarepreciselylabeled.Thisworkincludesthefinalcaptionsforeachdiagram, aswell.DefiningExperimentalParameters I'mnowdetailingexperimentalparameters:monomerformula(C14H11NO4, confirmedbymassspec), polymerizationconditions, andexpectedFTIRspectraldata, whichcanvalidatetheamideandesterbonds.Protocol2outlinestheinvitrodegradationassay.Viscositymeasurementsareplannedforcharacterization.ApplicationNotesandProtocols:Polycondensationof2-(p-Aminobenzoyloxy)benzoicAcidforAdvancedPoly(ester-amide)sinLocalizedDrugDelivery****TargetAudience: Researchers, polymerscientists, anddrugdevelopmentprofessionals.Objective: Toprovideacomprehensive, self-validatingmethodologyforthesynthesis, characterization, andapplicationofpoly(ester-amide)sderivedfrom2-(p-Aminobenzoyloxy)benzoicacid.---###1.Introduction&MechanisticOverviewThedevelopmentofbiodegradablepolymersthatinherentlypossesstherapeuticpropertiesisafrontierinadvanceddrugdeliverysystems.2-(p-Aminobenzoyloxy)benzoicacid (CAS:23787-97-5;Formula:C14H11NO4)isauniqueAB-typemonomerthatstructurallylinkstwohighlybioactivemolecules:p-aminobenzoicacid(PABA)andsalicylicacid(SA)viaaninternalesterbond[3.1].

When polymerized, this monomer yields a poly(ester-amide) (PEA) . PEAs are highly sought after in biomedical engineering because they strategically combine the robust mechanical strength and thermal stability of polyamides with the tunable biodegradability of polyesters[1]. Upon hydrolytic or enzymatic degradation in vivo, the polymer backbone cleaves to release free PABA and SA. Because SA is a potent anti-inflammatory agent and PABA acts as an effective UV filter and biological linker, this specific PEA is an ideal candidate for localized, controlled-release therapeutics, such as periodontal inserts, dermatological patches, or colon-specific delivery systems[2].

Causality & Experimental Choices (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen over standard industry practices.

The Challenge with AB-Type Ester-Containing Monomers: Standard polyamide synthesis typically involves converting a carboxylic acid to a highly reactive acid chloride (e.g., using thionyl chloride or oxalyl chloride). However, exposing 2-(p-Aminobenzoyloxy)benzoic acid to harsh chlorinating agents risks inadvertently cleaving the internal ester linkage or triggering unwanted side reactions with the aromatic rings.

The Solution: The Yamazaki-Higashi Method: To preserve the internal ester bond while driving the amidation reaction, we utilize the Yamazaki-Higashi phosphorylation method [3]. This direct polycondensation technique bypasses the need for acid chlorides. Instead, it uses triphenyl phosphite (TPP) and pyridine as promoters. TPP reacts with the carboxylic acid group to form an active acyloxy N-phosphonium salt intermediate, which subsequently undergoes rapid aminolysis by the primary amine of an adjacent monomer molecule[4][5].

The Role of Lithium Chloride (LiCl): Aromatic polyamides are notoriously rigid and tend to precipitate out of solution prematurely due to strong intermolecular hydrogen bonding, resulting in low molecular weights. By adding LiCl to the N-methyl-2-pyrrolidone (NMP) solvent system, the chloride ions complex with the amide hydrogens, disrupting these intermolecular forces. This keeps the growing polymer chain solvated, allowing the reaction to achieve a high degree of polymerization[4].

Workflow Visualization

Workflow Monomer 2-(p-Aminobenzoyloxy) benzoic acid (AB-Monomer) Reaction Yamazaki-Higashi Polycondensation (TPP, Pyridine, LiCl) Monomer->Reaction 115°C, NMP Polymer Poly(ester-amide) (PEA) Reaction->Polymer Amidation Degradation Hydrolytic/Enzymatic Degradation Polymer->Degradation Aqueous Media Products Controlled Release: Salicylic Acid + p-Aminobenzoic Acid Degradation->Products Bond Cleavage

Workflow of 2-(p-Aminobenzoyloxy)benzoic acid polymerization and subsequent drug release.

Experimental Protocols

Protocol A: Direct Polycondensation via Yamazaki-Higashi Method

This protocol is a self-validating system; successful progression is indicated by a distinct increase in solution viscosity.

Reagents & Materials:

  • 2-(p-Aminobenzoyloxy)benzoic acid (10.0 mmol, rigorously dried)

  • N-methyl-2-pyrrolidone (NMP, anhydrous): 20 mL

  • Pyridine (anhydrous): 5 mL

  • Triphenyl phosphite (TPP): 12.0 mmol

  • Lithium chloride (LiCl, dried at 150 °C under vacuum): 1.0 g

  • Methanol (for precipitation)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser, add the 2-(p-Aminobenzoyloxy)benzoic acid, LiCl, NMP, and pyridine.

  • Dissolution: Stir the mixture at room temperature under a continuous nitrogen purge until the monomer and LiCl are completely dissolved.

  • Activation: Add TPP dropwise to the solution using a glass syringe.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 115 °C. Maintain this temperature with constant stirring for 12 hours. Validation Check: The solution should become highly viscous, indicating successful chain growth.

  • Precipitation: Cool the highly viscous polymer solution to room temperature. Pour it slowly into 300 mL of vigorously stirred methanol to precipitate the polymer as a fibrous solid.

  • Purification: Filter the polymer, wash thoroughly with hot methanol to remove unreacted TPP and pyridine, and dry in a vacuum oven at 80 °C for 24 hours.

Protocol B: In Vitro Hydrolytic Degradation and Drug Release Assay

This protocol validates the therapeutic utility of the synthesized PEA by quantifying the release of SA and PABA.

Step-by-Step Methodology:

  • Film Casting: Dissolve 100 mg of the purified PEA in 5 mL of N,N-dimethylformamide (DMF). Cast the solution onto a Teflon Petri dish and evaporate the solvent at 60 °C under vacuum to form a uniform film.

  • Incubation: Cut the film into 1 cm² squares, record their exact weights, and place each into a sealed vial containing 10 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Incubate at 37 °C in a shaking water bath (100 rpm).

  • Sampling: At predetermined intervals (e.g., 1, 3, 7, 14, 21, 28 days), withdraw 1 mL of the release medium and immediately replace it with 1 mL of fresh PBS to maintain sink conditions.

  • HPLC Quantification: Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) equipped with a C18 column and a UV detector (set to 254 nm for PABA and 300 nm for SA). Use a mobile phase of Methanol:Water (with 0.1% Formic Acid) in a gradient elution.

  • Validation Check: Calculate the mass balance. The cumulative mass of SA and PABA released must correlate with the gravimetric mass loss of the polymer film, confirming that degradation is the sole mechanism of release.

Data Presentation: Quantitative Polymer Profiles

The following table summarizes the expected physicochemical properties and degradation kinetics of the synthesized PEA, providing a benchmark for successful execution of the protocols.

ParameterExpected Value / ProfileAnalytical Validation Method
Monomer Formula C14H11NO4Mass Spectrometry / NMR[6]
Polymer Yield > 85%Gravimetric Analysis
Inherent Viscosity ( ηinh​ ) 0.45 – 0.85 dL/gUbbelohde Viscometer (0.5 g/dL in NMP/LiCl at 30 °C)
Glass Transition Temp ( Tg​ ) 140 °C – 160 °CDifferential Scanning Calorimetry (DSC)
Structural Integrity Preservation of Ester BondFTIR (Amide I at ~1650 cm⁻¹, Ester at ~1730 cm⁻¹)
Primary Degradation Products Salicylic Acid, p-Aminobenzoic AcidHPLC-UV / LC-MS[2]
Complete Degradation Time 4 – 6 weeks (PBS, pH 7.4, 37 °C)Gravimetric Mass Loss / GPC

References

  • "2-(P-AMINOBENZOYLOXY) BENZOIC ACID", DrugFuture Chemical Database.
  • "2-(P-AMINOBENZOYLOXY) BENZOIC ACID - gsrs", National Institutes of Health (NIH).
  • "Dextran Carrier Macromolecules for Colon-specific Delivery of 5-Aminosalicylic Acid - PMC", National Institutes of Health (NIH).
  • "Application Notes and Protocols for the Polycondensation of Naphthalene-2,7-dicarboxylic Acid", BenchChem.
  • "New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC", National Institutes of Health (NIH).
  • "Solvent Dependent Folding of an Amphiphilic Polyaramid", ACS Public
  • "Roadmap to Biodegradable Plastics—Current State and Research Needs", ACS Sustainable Chemistry & Engineering.

Sources

Application Note & Protocol: A Robust Method for the Acylation of Phenols Using In Situ Activated 2-(p-Aminobenzoyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The O-acylation of phenols to form phenyl esters is a cornerstone transformation in organic synthesis, with wide-ranging applications in the production of pharmaceuticals, fragrances, and advanced polymers.[1] Aromatic esters are crucial structural motifs found in numerous biologically active molecules. The selection of the acylating agent is paramount, as it dictates not only the reaction's efficiency but also the functional handles available for subsequent chemical modifications.

This application note details a comprehensive and reliable protocol for the acylation of phenols using 2-(p-Aminobenzoyloxy)benzoic acid. Direct acylation with this molecule is not feasible under standard conditions due to the low electrophilicity of the carboxylic acid's carbonyl carbon. Therefore, this guide presents a robust, two-step, one-pot procedure. The methodology first involves the in situ activation of the carboxylic acid moiety to a highly reactive acyl chloride intermediate, followed by its immediate reaction with a phenol under classic Schotten-Baumann conditions to yield the desired ester product.[2][3]

This protocol is designed for researchers, chemists, and drug development professionals, providing not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and analytical methods required for successful execution and validation.

Reaction Principle and Mechanism

The overall transformation proceeds via two distinct, sequential mechanistic stages within a single reaction vessel.

Stage 1: Activation via Acyl Chloride Formation The carboxylic acid group of 2-(p-Aminobenzoyloxy)benzoic acid is converted into a more electrophilic acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The reaction with thionyl chloride, for instance, proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

Stage 2: Nucleophilic Acyl Substitution (Schotten-Baumann Reaction) The highly reactive acyl chloride is then subjected to nucleophilic attack by a phenol. To enhance the nucleophilicity of the phenol, the reaction is performed in the presence of a base (e.g., aqueous NaOH or pyridine). The base deprotonates the phenol to form a much more reactive phenoxide ion.[3][6] This phenoxide ion then attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride leaving group yields the final ester product.[2][7]

Reaction_Mechanism cluster_activation Stage 1: Activation cluster_acylation Stage 2: Schotten-Baumann Acylation Acid 2-(p-Aminobenzoyloxy)benzoic Acid SOCl2 + SOCl₂ AcylChloride Activated Acyl Chloride SOCl2->AcylChloride Formation of Electrophile Byproducts1 - SO₂, - HCl Phenoxide Phenoxide Ion AcylChloride->Phenoxide In situ transfer Phenol Phenol + Base Phenol->Phenoxide Deprotonation Tetrahedral Tetrahedral Intermediate Phenoxide->Tetrahedral Nucleophilic Attack Product Final Ester Product Tetrahedral->Product Collapse & Cl⁻ Elimination AcylChloride_ref Activated Acyl Chloride

Caption: Proposed reaction mechanism for phenol acylation.

Detailed Experimental Protocol

This protocol describes the acylation of a generic phenol. Users should adjust molar equivalents based on the specific molecular weight of their chosen phenol.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Typical AmountNotes
2-(p-Aminobenzoyloxy)benzoic acidC₁₄H₁₁NO₄257.241.02.57 gStarting acylating precursor.
Thionyl Chloride (SOCl₂)SOCl₂118.971.21.0 mLActivating agent. Use in a fume hood.[5]
Phenol (or substituted phenol)C₆H₅OH94.111.00.94 gNucleophile. Toxic and corrosive.[8]
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-50 mLAnhydrous solvent for activation step.
PyridineC₅H₅N79.102.52.0 mLBase and catalyst for acylation. Use in a fume hood.
1 M Hydrochloric Acid (HCl)HCl--50 mLFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃--50 mLFor aqueous work-up.
Brine (Saturated NaCl)NaCl--50 mLFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄---Drying agent.
Step-by-Step Procedure

PART A: In Situ Activation of the Carboxylic Acid (Time: ~1.5 hours)

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add 2-(p-Aminobenzoyloxy)benzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir the suspension at room temperature.

  • Activation: Carefully add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature using a syringe. Caution: This reaction releases HCl and SO₂ gas and is exothermic. Perform this step in a certified chemical fume hood.[5]

  • Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 1 hour. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Cooling: After 1 hour, remove the heat source and allow the flask to cool to room temperature. The resulting pale-yellow solution contains the activated acyl chloride, which should be used immediately in the next step without isolation.

PART B: Acylation of Phenol (Time: ~3 hours + Work-up)

  • Substrate Addition: In a separate beaker, dissolve the phenol (1.0 eq) in pyridine (2.5 eq).

  • Reaction Mixture: Cool the acyl chloride solution from Part A in an ice bath (0°C). Slowly add the phenol-pyridine solution dropwise to the stirred acyl chloride solution over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold 1 M HCl to neutralize the excess pyridine.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure phenyl ester.[8]

Experimental_Workflow Start Setup: Add Acid to Flask under N₂ Atmosphere Add_DCM Add Anhydrous DCM Start->Add_DCM Add_SOCl2 Add Thionyl Chloride (Dropwise) [FUME HOOD] Add_DCM->Add_SOCl2 Reflux Reflux for 1 hour (Activation) Add_SOCl2->Reflux Cool_1 Cool to Room Temp. Reflux->Cool_1 Cool_2 Cool Acyl Chloride to 0°C Cool_1->Cool_2 Prep_Phenol Prepare Phenol/Pyridine Solution Add_Phenol Add Phenol Solution (Dropwise) Prep_Phenol->Add_Phenol Cool_2->Add_Phenol React Stir at Room Temp. (2-3 hours) Add_Phenol->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Monitor->Workup Extract Extract with DCM Workup->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Purify (Recrystallization) Dry->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze

Caption: Experimental workflow for the two-step acylation.

Product Characterization

The identity and purity of the final ester product should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) to monitor the reaction. The product spot should have a different Rf value than the starting phenol and 2-(p-Aminobenzoyloxy)benzoic acid.

  • Infrared (IR) Spectroscopy: Successful acylation is indicated by the disappearance of the broad O-H stretching band of the starting phenol (typically ~3200-3500 cm⁻¹) and the appearance of a strong ester carbonyl (C=O) stretching band (typically ~1730-1750 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The characteristic singlet for the phenolic proton (-OH) will disappear. New aromatic signals corresponding to the acylated phenol will appear, often shifted downfield compared to the free phenol.

    • ¹³C NMR: A new signal for the ester carbonyl carbon will appear around 165-175 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the molecular weight of the synthesized ester.[9]

Safety Precautions and Handling

All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

ChemicalHazard SummaryHandling Precautions
Thionyl Chloride Corrosive, reacts violently with water, causes severe skin burns and eye damage, harmful if inhaled.Handle only in a fume hood. Keep away from water. Use a syringe for transfer.
Phenol Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects.[8]Wear appropriate gloves and eye protection. Avoid creating dust.
Pyridine Flammable liquid and vapor, harmful if swallowed or inhaled, causes skin and eye irritation.Keep away from ignition sources. Use in a fume hood.
Dichloromethane (DCM) Skin and eye irritant, may cause respiratory irritation. Suspected carcinogen.Minimize inhalation and skin contact. Use in a well-ventilated area.
2-(p-Aminobenzoyloxy)benzoic acid May cause skin, eye, and respiratory irritation. Harmful if swallowed.[10][11]Avoid creating dust. Wash hands thoroughly after handling.
Hydrochloric Acid (HCl) Causes severe skin burns and eye damage. May cause respiratory irritation.Handle with care, wearing appropriate PPE. Neutralize spills with a suitable base.

Always consult the most recent Safety Data Sheet (SDS) for each chemical before use.[12][13][14]

References

  • SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Rajdhani College. (2020, April 22). Chemical Energetics, Equilibria and Functional Organic Chemistry.
  • MDPI. (2015, December 16). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from [Link]

  • Request PDF. (n.d.). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Analytical Methods. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet - Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • International Journal of Futuristic and Innovative Research. (2023, January 15). Benzoic Acid as an Efficient Catalyst for Synthesis of Phenols. Retrieved from [Link]

  • Organic Syntheses. (2023, August 6). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • Xiong, W., Shi, Q., & Liu, W. H. (2022). Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature. Journal of the American Chemical Society, 144(35), 15894–15902. Retrieved from [Link]

  • PubMed. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024, November 25). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. Retrieved from [Link]

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • ResearchGate. (2025, November 3). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]

  • Du, Y., et al. (2023). Protocol for the preparation and application of CeO2-CuO catalysts in the decarboxylative oxidation reaction of benzoic acids to phenols. STAR Protocols. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of phenol from benzoic acid.
  • Chemistry LibreTexts. (2024, September 1). Preparation of the Benzoate of Phenol. Retrieved from [Link]

Sources

in vitro and in vivo studies involving 2-(p-Aminobenzoyloxy)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the In Vitro and In Vivo Evaluation of 2-(p-Aminobenzoyloxy)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into a single molecular entity represents a powerful approach to developing novel therapeutics. The 2-(p-Aminobenzoyloxy)benzoic acid scaffold is a prime example of this design philosophy. It chemically links 2-hydroxybenzoic acid (salicylic acid), the foundational molecule for non-steroidal anti-inflammatory drugs (NSAIDs), with p-aminobenzoic acid (PABA), a versatile building block known for its role in folate synthesis and its presence in various bioactive compounds.[1][2]

This unique structure presents an immediate and compelling hypothesis: these derivatives may function as mutual prodrugs, designed for controlled hydrolysis in vivo to release both salicylic acid and PABA. This could offer a dual-action therapeutic effect or an improved side-effect profile compared to the parent drugs. Beyond this, the intact molecule and its derivatives possess intrinsic potential for a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects, as suggested by extensive research on related aminobenzoate structures.[2][3][4]

This guide, designed for drug development professionals, provides a comprehensive framework of application notes and detailed protocols for the systematic in vitro and in vivo evaluation of novel 2-(p-Aminobenzoyloxy)benzoic acid derivatives. It emphasizes the causal logic behind experimental choices, ensuring a robust and self-validating research cascade from initial screening to preclinical assessment.

Part I: In Vitro Evaluation - Target Validation and Lead Identification

The initial phase of investigation focuses on cell-free and cell-based assays to validate the primary mechanistic hypotheses, quantify biological activity, and identify promising lead compounds for further development.

Logical Workflow for In Vitro Screening

The following diagram illustrates the logical progression of initial in vitro experiments designed to characterize the fundamental properties and primary biological activities of the synthesized derivatives.

In_Vitro_Workflow cluster_0 Phase 1: Physicochemical & Prodrug Characterization cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Lead Identification A Derivative Synthesis & Purification B Protocol 1: Hydrolytic Stability Assay (HPLC) - Assess prodrug potential - Determine release kinetics of Salicylic Acid & PABA A->B C Protocol 2: COX-1/COX-2 Inhibition Assay - Quantify anti-inflammatory potential - Determine selectivity B->C If stable or releases active moieties D Protocol 3: Antiproliferative MTT Assay - Screen for anticancer activity - Determine IC50 against cancer cell lines B->D E Protocol 4: Secondary Target Screening (e.g., Tyrosinase Inhibition) - Explore alternative mechanisms B->E F Data Analysis & Hit Selection - Compare IC50 values - Analyze Structure-Activity Relationships (SAR) C->F D->F E->F G Selection of Lead Compounds for In Vivo Studies F->G

Caption: Logical workflow for the in vitro screening cascade.

Protocol 1: Hydrolytic Stability and Prodrug Potential Assessment

Rationale: The central hypothesis for this scaffold is its potential to act as a prodrug. This protocol is critical to determine the rate of hydrolysis to salicylic acid and PABA under physiological conditions (pH 7.4) and in the presence of esterase enzymes found in plasma. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the parent compound and its metabolites over time.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test derivative in DMSO.

    • Prepare 1 mg/mL stock solutions of salicylic acid and PABA standards for the calibration curve.

    • Prepare the incubation buffer: Phosphate Buffered Saline (PBS), pH 7.4.

    • Prepare a human or rat plasma solution, centrifuging to remove precipitates.

  • Incubation:

    • In separate microcentrifuge tubes, add the test derivative to the PBS buffer and the plasma solution to a final concentration of 100 µM.

    • Incubate the tubes in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) from each incubation tube.

  • Reaction Quenching:

    • Immediately quench the enzymatic reaction by adding 100 µL of ice-cold acetonitrile to the aliquot. This will precipitate plasma proteins.

  • Sample Processing:

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Detection: UV detector set to the optimal wavelengths for the parent derivative, salicylic acid, and PABA.

    • Analysis: Quantify the disappearance of the parent peak and the appearance of the metabolite peaks by comparing their areas to the calibration curves. Calculate the half-life (t½) of the derivative in buffer and plasma.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

Rationale: Given the salicylic acid moiety, direct inhibition of COX-1 and COX-2 enzymes is a primary suspected mechanism of anti-inflammatory action.[3] This assay quantifies the potency (IC50) of the derivatives against both isoforms, which is crucial for predicting both efficacy and potential gastrointestinal side effects (often linked to COX-1 inhibition).

Step-by-Step Methodology (using a commercial kit):

  • Reagent Preparation:

    • Prepare the assay buffer, heme, and enzyme (ovine COX-1 and human recombinant COX-2) solutions according to the manufacturer's instructions.

    • Dissolve test compounds and standards (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO to create a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of reaction buffer to each well.

    • Add 10 µL of heme.

    • Add 10 µL of the enzyme solution (COX-1 or COX-2).

    • Add 10 µL of the test compound solution at various concentrations.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the reaction by adding 10 µL of the substrate, arachidonic acid.

  • Detection:

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • The reaction measures the peroxidase activity of COX. Add a colorimetric substrate that produces a measurable signal (e.g., absorbance at 590 nm) upon oxidation.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The Arachidonic Acid Pathway and COX Inhibition

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway AA Arachidonic Acid (Released from cell membrane) COX1 COX-1 (Constitutive) 'Housekeeping' AA->COX1 COX2 COX-2 (Inducible) At site of inflammation AA->COX2 PGs_TXs Prostaglandins & Thromboxanes COX1->PGs_TXs GI Protection, Platelet Aggregation COX2->PGs_TXs Inflammation, Pain, Fever Inhibitor 2-(p-Aminobenzoyloxy) benzoic acid Derivative Inhibitor->COX1 Inhibition? Inhibitor->COX2 Inhibition?

Caption: The role of COX enzymes in converting arachidonic acid.

Protocol 3: Antiproliferative Activity (MTT Assay)

Rationale: Many benzoic acid derivatives have demonstrated anticancer potential.[3][5] The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, providing an indirect count of viable cells after treatment with the test compounds.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a suitable medium supplemented with fetal bovine serum.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed them into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivatives in the culture medium.

    • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition:

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability percentage against the log of the compound concentration to determine the IC50 value.

Summary of In Vitro Quantitative Data

The results from the initial screening can be summarized to facilitate comparison and the selection of lead compounds.

Derivative IDProdrug t½ (plasma, min)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)MCF-7 IC50 (µM)
Lead-001 4515.20.819.05.5
Lead-002 11050.125.62.0> 100
Lead-003 252.51.91.312.1
Celecoxib N/A26.00.0552048.0

Part II: In Vivo Evaluation - Preclinical Efficacy and Safety

Compounds that demonstrate promising potency and selectivity in in vitro assays are advanced to preclinical animal models. These studies are essential to evaluate the compound's efficacy, analgesic properties, and safety profile in a complex biological system.

Protocol 5: Acute Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model

Rationale: This is a classic and highly reproducible model of acute inflammation. Injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a strong indicator of its potential as an anti-inflammatory agent.[4]

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Use male Wistar rats (180-200g). Acclimatize them for one week before the experiment. Fast the animals overnight before the study but allow free access to water.

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (e.g., Derivative at 25, 50, 100 mg/kg).

    • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal relative to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_control - V_treated) / V_control] * 100

      • Where V is the mean increase in paw volume.

Protocol 6: Analgesic Activity in the Acetic Acid-Induced Writhing Test

Rationale: Inflammation is often accompanied by pain. This model assesses the peripheral analgesic activity of a compound. Intraperitoneal injection of acetic acid irritates serous membranes, causing characteristic abdominal constrictions (writhes). Analgesic compounds reduce the number of these writhes.[4]

Step-by-Step Methodology:

  • Animal Preparation and Dosing:

    • Use Swiss albino mice (20-25g).

    • Group and dose the animals as described in Protocol 5. Administer compounds 30 minutes (i.p.) or 60 minutes (p.o.) before the acetic acid injection.

  • Induction of Writhing:

    • Inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally.

  • Observation:

    • Immediately after the injection, place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (a constriction of the abdominal area followed by stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of analgesic protection using the formula:

      • % Protection = [(W_control - W_treated) / W_control] * 100

      • Where W is the mean number of writhes.

Protocol 7: Acute Toxicity Study (LD50 Determination)

Rationale: A preliminary assessment of a compound's safety is paramount. This protocol provides an estimate of the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die. This is often performed according to OECD guidelines.[6][7]

Step-by-Step Methodology (Up-and-Down Procedure - OECD 425):

  • Animal Selection: Use female rats or mice, as they are often slightly more sensitive.

  • Sequential Dosing:

    • Dose a single animal with a starting dose (e.g., 175 mg/kg).

    • Observe the animal for signs of toxicity and mortality for up to 48 hours.

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Observation Period:

    • All animals are observed for a total of 14 days for signs of delayed toxicity.

  • LD50 Estimation:

    • The LD50 is calculated from the results of a small number of animals (typically 4-6) using specialized software that accompanies the OECD guideline. This method significantly reduces the number of animals required compared to classical methods.

References

  • The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners. Benchchem.
  • One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives | Request PDF.
  • Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflamm
  • One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)
  • Application Notes and Protocols for the Synthesis of 2-Benzoylbenzoic Acid Derivatives in Pharmaceutical Research. Benchchem.
  • Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. ChEMBL - EMBL-EBI.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • What is the mechanism of Aminomethylbenzoic Acid?.
  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI.
  • Amino Benzoic acid derivatives‎, ‎Medicinal Chemistry | PDF. Slideshare.
  • An In-Depth Technical Guide to 2-((2-Aminophenyl)thio)benzoic acid. Benchchem.
  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Preprints.org.
  • Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. PMC.
  • Local Anesthetics: Benzoic Acid Deriv
  • Local Anesthetics - Aminobenzoic acid Derivatives | Benzocaine | Butamben | Procaine. YouTube.

Sources

Application Notes & Protocols: 2-(p-Aminobenzoyloxy)benzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Material Overview

2-(p-Aminobenzoyloxy)benzoic acid (commonly referred to as salicylic acid p-aminobenzoate) is a highly versatile, bifunctional A-B type monomer [1]. Structurally, it comprises a p-aminobenzoic acid (PABA) moiety esterified to a salicylic acid core. In materials science, this unique architecture—featuring a primary amine, a carboxylic acid, and an internal ester linkage—makes it an exceptional building block for advanced polymers and nanomaterials.

This application note details three primary materials science workflows for this compound:

  • Synthesis of High-Performance Poly(ester-amide)s (PEAs) : Leveraging the A-B monomer structure to create biodegradable, liquid crystalline polymers (LCPs) [2].

  • Development of "Smart" UV-Stabilizing Polymeric Coatings : Utilizing the inherent UV-absorbing properties of the PABA moiety and the photo-reactive nature of the salicylate core [3].

  • Green Synthesis of Metallic Nanoparticles : Employing the monomer as a dual-action reducing and capping agent for gold nanoparticle (AuNP) synthesis [4].

Synthesis of Biodegradable Poly(ester-amide)s (PEAs)

Mechanistic Rationale

Poly(ester-amide)s (PEAs) bridge the gap between the robust mechanical and thermal properties of polyamides (due to strong intermolecular hydrogen bonding) and the environmental degradability of polyesters [5]. Because 2-(p-Aminobenzoyloxy)benzoic acid already contains an internal ester bond, direct polycondensation of its amine and carboxylic acid terminals yields a polymer with alternating ester and amide linkages. The rigid rod-like structure (phenyl-ester-phenyl) acts as a mesogen, inducing Liquid Crystalline Polymer (LCP) behavior that drastically improves the material's Young's modulus and gas barrier properties [6].

PEA_Synthesis Monomer 2-(p-Aminobenzoyloxy) benzoic acid Activation Activation (Triphenyl phosphite) Monomer->Activation Pyridine/LiCl 100°C Polycondensation Yamazaki-Higashi Polycondensation Activation->Polycondensation NMP solvent Polymer Poly(ester-amide) (LCP) Polycondensation->Polymer Precipitation in Methanol

Fig 1: Polycondensation workflow of 2-(p-Aminobenzoyloxy)benzoic acid into poly(ester-amide).

Protocol: Yamazaki-Higashi Phosphorylation Polycondensation

Causality & Rationale: Standard acyl chloride synthesis is too harsh and risks cleaving the monomer's internal ester bond. The Yamazaki-Higashi method uses triphenyl phosphite (TPP) to selectively activate the carboxylic acid into a reactive intermediate under mild conditions, ensuring the ester linkage remains intact. Lithium chloride (LiCl) is added to disrupt polymer-polymer hydrogen bonding, keeping the rigid chain solvated during growth.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL three-neck flask equipped with a nitrogen inlet and mechanical stirrer, add 10.0 mmol of 2-(p-Aminobenzoyloxy)benzoic acid.

  • Solvent & Catalyst Addition: Add 20 mL of N-methyl-2-pyrrolidone (NMP), 5 mL of pyridine, and 1.0 g of anhydrous LiCl. Stir until completely dissolved.

  • Activation: Inject 12.0 mmol of triphenyl phosphite (TPP) via syringe.

  • Polycondensation: Heat the reaction mixture to 100°C using a thermostated oil bath. Maintain stirring at 300 rpm for 3 hours under a continuous nitrogen purge.

  • In-Process Validation (Self-Validating Step): At t=2.5 hours, extract a 0.5 mL aliquot and precipitate it in 5 mL of methanol. If the precipitate forms robust, fibrous strands rather than a fine powder, the intrinsic viscosity has reached the target threshold ( ≥0.5 dL/g), indicating successful high-molar-mass chain extension.

  • Quenching & Recovery: Cool the mixture to room temperature and pour it slowly into 300 mL of rapidly stirring methanol. Filter the precipitated polymer, wash with hot methanol to remove residual TPP and pyridine, and dry in a vacuum oven at 80°C for 24 hours.

  • Final Validation: Perform FTIR spectroscopy. The successful formation of the PEA is confirmed by the appearance of Amide I ( 1655 cm−1 ) and Amide II ( 1530 cm−1 ) bands, alongside the retention of the internal ester carbonyl peak ( 1735 cm−1 ).

UV-Absorbing & Photo-Stabilizing Coatings

Mechanistic Rationale

The PABA moiety is a highly effective biological scaffold and UV filter, absorbing strongly in the UVB range (280–320 nm) [7]. When 2-(p-Aminobenzoyloxy)benzoic acid is incorporated into a polymer matrix, it acts as a non-leaching, substantive sunscreening agent [3]. Furthermore, upon exposure to high-energy UV radiation, the salicylate ester linkage can undergo a Photo-Fries rearrangement. This homolytic cleavage and recombination converts the ester into a 2-hydroxybenzophenone derivative—a structure renowned for its broad-spectrum UV absorption and thermal dissipation capabilities.

UV_Mechanism UV_Photon UV Radiation (280-320 nm) PABA_Moiety PABA Moiety (Absorption) UV_Photon->PABA_Moiety Salicylic_Moiety Salicylic Moiety (Photo-Fries Rearrangement) UV_Photon->Salicylic_Moiety High Energy UV Excited_State Excited Singlet State PABA_Moiety->Excited_State Excitation Thermal_Decay Non-Radiative Decay (Heat Dissipation) Excited_State->Thermal_Decay Relaxation Benzophenone Hydroxybenzophenone (UV Absorber) Salicylic_Moiety->Benzophenone Polymer backbone rearrangement

Fig 2: Dual UV-stabilization mechanism via PABA absorption and Photo-Fries rearrangement.

Quantitative Data: Polymer Properties

The following table summarizes the comparative material properties of the synthesized PEA against standard Polyethylene Terephthalate (PET).

Material Property2-(p-Aminobenzoyloxy)benzoic acid PEAStandard PETAnalytical Method
Glass Transition ( Tg​ ) 88 °C70 °CDSC (10 °C/min heating)
Young's Modulus 2.8 GPa2.3 GPaTensile Testing (ASTM D638)
UV Transmittance (300 nm) < 1.0 %~ 15.0 %UV-Vis Spectrophotometry
Hydrolytic Degradability Complete in 60 days (pH 8, 50°C)NegligibleMass Loss Profiling

Green Synthesis of Metallic Nanoparticles (AuNPs)

Mechanistic Rationale

Nanoparticle synthesis typically requires a reducing agent to convert metal cations to zero-valent metal, and a capping agent to prevent agglomeration. 2-(p-Aminobenzoyloxy)benzoic acid acts as a dual-functional reagent. The electron-rich primary amine reduces Au3+ to Au0 , while the terminal carboxylic acid (when deprotonated at pH > 7) coordinates to the gold surface, providing dense electrostatic and steric stabilization [4].

NP_Synthesis Precursor HAuCl4 (aq) Gold Precursor Reduction Reduction to Au(0) (pH 7-8, 80°C) Precursor->Reduction Reducing_Agent 2-(p-Aminobenzoyloxy) benzoic acid Reducing_Agent->Reduction e- donor Capping Surface Capping (Amine/Carboxyl) Reducing_Agent->Capping Steric stabilization Reduction->Capping Nanoparticles Stable AuNPs (5-15 nm) Capping->Nanoparticles

Fig 3: Logic flow of AuNP green synthesis utilizing the monomer as a dual reducing/capping agent.

Protocol: One-Pot Synthesis of Stabilized AuNPs

Causality & Rationale: The pH of the reaction is strictly controlled at 7.5. At acidic pH, the carboxylic acid is protonated, leading to poor aqueous solubility and loss of electrostatic repulsion, which causes immediate nanoparticle flocculation. Heating to 80°C provides the necessary activation energy for the amine-driven reduction of HAuCl4​ .

Step-by-Step Methodology:

  • Precursor Preparation: Prepare a 1.0 mM aqueous solution of HAuCl4​⋅3H2​O using ultra-pure (Milli-Q) water.

  • Reducing Agent Preparation: Dissolve 10.0 mM of 2-(p-Aminobenzoyloxy)benzoic acid in ultra-pure water. Adjust the pH to 7.5 using 0.1 M NaOH dropwise until the solution is completely clear (indicating full deprotonation of the carboxylic acid).

  • Reduction Reaction: Transfer 50 mL of the HAuCl4​ solution to a 100 mL Erlenmeyer flask and heat to 80°C under vigorous magnetic stirring (800 rpm).

  • Injection: Rapidly inject 5 mL of the pH-adjusted monomer solution into the vortex of the boiling gold precursor.

  • In-Process Validation (Self-Validating Step): Monitor the colorimetric shift. The solution must transition from pale yellow to colorless, and finally to a deep ruby red within 10–15 minutes. If the solution turns purple or blue, the nanoparticles have aggregated (likely due to incorrect pH or insufficient stirring), and the batch must be discarded.

  • Maturation: Continue heating and stirring for an additional 20 minutes to ensure complete reduction, then cool to room temperature in an ice bath to arrest particle growth.

  • Purification: Centrifuge the colloidal suspension at 12,000 rpm for 15 minutes. Discard the supernatant containing unreacted monomer, and resuspend the AuNP pellet in ultra-pure water.

Quantitative Data: AuNP Synthesis Optimization

The table below demonstrates the causality between reaction parameters and resulting nanoparticle characteristics.

pHMonomer:Au RatioTemp (°C)SPR Peak (nm)Mean Size (TEM, nm)Stability (Days without flocculation)
4.010:180545 (Broad)> 50 (Aggregated)< 1
7.55:180528 (Sharp)12 ± 2> 60
7.510:180522 (Sharp)8 ± 1> 90
9.010:125N/ANo reactionN/A

References

  • 2-(P-AMINOBENZOYLOXY) BENZOIC ACID - Inxight Drugs National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Substantive sunscreen agents - Google Patents US Patent US4256664A URL
  • Ductile Gas Barrier Poly(ester-amide)s Derived from Glycolide Polymer Chemistry (RSC) URL:[Link]

  • Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s Interreg Vlaanderen-Nederland URL:[Link]

  • Construction of Highly Crystalline and Recyclable Salicylate-Based Polyesters via Amide Bonds ResearchGate URL:[Link]

  • Synthesis of Gold Nanoparticles Using p-Aminobenzoic Acid and p-Aminosalicylic Acid as Reducing Agent ResearchGate URL:[Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting & Optimization

improving the yield and purity of 2-(p-Aminobenzoyloxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(p-Aminobenzoyloxy)benzoic acid. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance to improve the yield and purity of this important synthesis. This resource is structured to address common challenges and provide scientifically grounded solutions.

Troubleshooting Guide

This table addresses the most common issues encountered during the synthesis of 2-(p-Aminobenzoyloxy)benzoic acid, particularly when using a DCC/DMAP-mediated esterification (Steglich esterification) with a protected p-aminobenzoic acid.

Issue Potential Causes Recommended Solutions
Low or No Product Yield 1. Incomplete activation of the carboxylic acid. 2. Deactivation of coupling agents (DCC/EDC) by moisture. 3. Insufficient catalysis by DMAP. 4. Steric hindrance from bulky protecting groups. 5. Ineffective deprotection of the amino group.1. Ensure equimolar or a slight excess of the carboxylic acid to be activated (salicylic acid) relative to the protected p-aminobenzoic acid. 2. Use anhydrous solvents (e.g., DCM, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen, argon). 3. Use a catalytic amount of DMAP (typically 5-10 mol%).[1] 4. Consider a less bulky protecting group for the amine if steric hindrance is suspected. 5. Verify the deprotection conditions (e.g., acid concentration, reaction time) and ensure complete removal of the protecting group, which can be monitored by TLC.
Product Contaminated with Dicyclohexylurea (DCU) 1. DCU is the primary byproduct of DCC-mediated coupling and can be difficult to separate. 2. Co-precipitation of DCU with the product during workup.1. After the reaction is complete, cool the reaction mixture to -10 to -20°C in a freezer to precipitate the DCU, then filter it off.[2] 2. DCU has low solubility in many organic solvents. After removing the solvent, triturate the crude product with a solvent in which the desired product is soluble but DCU is not (e.g., cold DCM or diethyl ether). 3. For stubborn cases, column chromatography on silica gel can be effective.[2]
Presence of N-Acylurea Byproduct 1. A known side reaction in Steglich esterification, where the O-acylisourea intermediate rearranges to a more stable N-acylurea.[1][3] 2. This is more prevalent with slow reactions or when using poor nucleophiles.1. Ensure an adequate catalytic amount of DMAP is used. DMAP acts as an acyl transfer agent, intercepting the O-acylisourea intermediate and preventing rearrangement.[1][4] 2. Maintain the reaction at room temperature or slightly below, as higher temperatures can promote the rearrangement.
Unreacted Starting Materials in Final Product 1. Incomplete reaction due to insufficient reaction time or stoichiometry. 2. Hydrolysis of the ester product during workup.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary.[5] 2. Ensure the workup conditions are not overly acidic or basic if the product is labile. Use mild aqueous washes (e.g., dilute HCl, saturated sodium bicarbonate solution) to remove unreacted starting materials and DMAP.[2]
Product is Discolored 1. Formation of colored impurities from side reactions. 2. Residual DMAP or other reagents. 3. Oxidation of the amino group.1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[6] 2. Activated carbon treatment can be used to remove colored impurities.[7][8] 3. Ensure that the deprotection and final workup steps are performed under conditions that minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for the amino group of p-aminobenzoic acid in this synthesis?

A1: The amino group (-NH2) of p-aminobenzoic acid is nucleophilic and can react with the activated carboxylic acid of salicylic acid (the O-acylisourea intermediate in a Steglich esterification).[1][9] This would lead to the formation of an amide bond instead of the desired ester bond, resulting in a significant side product or complete failure to form the target molecule. By temporarily converting the amino group into a less reactive form, such as a carbamate (e.g., Boc or Cbz), we ensure that the esterification occurs selectively at the desired positions.[9][10] This is a fundamental principle of protecting group strategy in organic synthesis.[11]

Q2: What is the specific role of DCC and DMAP in the Steglich esterification?

A2:

  • DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a coupling agent. It reacts with the carboxylic acid (in this case, salicylic acid) to form a highly reactive O-acylisourea intermediate.[1] This intermediate is essentially an activated form of the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol (the hydroxyl group of the protected p-aminobenzoic acid). The driving force for this activation is the formation of the stable dicyclohexylurea (DCU) byproduct.[12]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective nucleophilic catalyst.[4] It accelerates the reaction in two ways:

    • It reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This new intermediate is even more reactive towards the alcohol than the O-acylisourea itself.[1]

    • This rapid interception of the O-acylisourea intermediate outcompetes a common side reaction: the intramolecular rearrangement to a stable, unreactive N-acylurea.[1][3] Therefore, DMAP not only speeds up the desired esterification but also significantly improves the yield and purity by preventing this problematic side reaction.

The mechanism is visualized in the diagram below.

Steglich_Mechanism Sal_COOH Salicylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Sal_COOH->O_Acylisourea + DCC DCC DCC PABA_OH Protected p-Aminobenzoic Acid (R'-OH) DMAP DMAP N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (slow, uncatalyzed) Acyl_DMAP N-Acylpyridinium Salt O_Acylisourea->Acyl_DMAP + DMAP (fast) Acyl_DMAP->DMAP (catalyst regenerated) Ester Desired Ester (R-COOR') Acyl_DMAP->Ester + R'-OH DCU DCU

Caption: Mechanism of Steglich Esterification.

Q3: Can I use Fischer esterification instead of the Steglich method?

A3: While Fischer esterification (reacting a carboxylic acid and an alcohol with a strong acid catalyst, often with heating) is a classic method, it is less suitable for this particular synthesis for several reasons[13][14]:

  • Harsh Conditions: The use of strong acids (like H2SO4) and high temperatures can lead to the degradation of the starting materials or the product.

  • Competing Reactions: The phenolic hydroxyl group of salicylic acid is generally less reactive in Fischer esterification than simple aliphatic alcohols.[15]

  • Amino Group Reactivity: Even with a protecting group, the strong acidic conditions might lead to undesired side reactions or even partial deprotection followed by reaction at the amino site.

  • Equilibrium: The Fischer esterification is an equilibrium reaction, requiring a large excess of one reactant or the removal of water to drive it to completion.[13]

The Steglich esterification, being a much milder, room-temperature method, avoids these issues and is generally preferred for substrates with sensitive functional groups.[12][16]

Q4: My final product is an oil, but I expected a solid. What should I do?

A4: The physical state of the final product can be influenced by residual solvents or impurities. First, ensure that all solvents have been thoroughly removed under high vacuum. If the product remains an oil, it is likely impure. Purification by column chromatography is the most effective method in this case. Use a solvent system (e.g., a gradient of ethyl acetate in hexanes) that provides good separation of your product from any unreacted starting materials or byproducts, as monitored by TLC. After chromatography and solvent removal, the purified product should solidify. If it remains an oil, it may be a low-melting solid or an amorphous material.

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[5] Spot the reaction mixture on a TLC plate alongside the starting materials (protected p-aminobenzoic acid and salicylic acid). As the reaction progresses, you should see the spots corresponding to the starting materials diminish and a new spot for the product appear. The reaction is considered complete when one of the starting material spots is no longer visible. A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes; you may need to experiment with the ratio to achieve good separation (e.g., 30:70 or 40:60 ethyl acetate:hexanes).

Recommended Experimental Protocol

This protocol describes the synthesis of 2-(p-Aminobenzoyloxy)benzoic acid via Steglich esterification, incorporating a Boc-protection and deprotection strategy.

Workflow Start Starting Materials: - p-Aminobenzoic Acid - Salicylic Acid Protection Step 1: Boc Protection of p-Aminobenzoic Acid Start->Protection Esterification Step 2: Steglich Esterification (DCC, DMAP) Protection->Esterification Boc-PABA Workup Step 3: Aqueous Workup & DCU Removal Esterification->Workup Deprotection Step 4: Boc Deprotection (TFA or HCl) Workup->Deprotection Purification Step 5: Final Purification (Recrystallization/Chromatography) Deprotection->Purification FinalProduct Final Product: 2-(p-Aminobenzoyloxy)benzoic acid Purification->FinalProduct

Sources

troubleshooting common issues in the synthesis of 2-aminobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-aminobenzoic acid (anthranilic acid) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of molecules. 2-Aminobenzoic acid derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[1][2][3][4] Their synthesis, while often straightforward in principle, can be fraught with challenges ranging from low yields to persistent impurities.

This document provides in-depth, field-proven insights to troubleshoot common issues encountered during the synthesis, purification, and characterization of these compounds. The advice herein is structured in a practical question-and-answer format to directly address the specific problems you may be facing in the lab.

Section 1: Troubleshooting Low Reaction Yields

Low yields are one of the most common frustrations in synthetic chemistry. The following are typical questions and solutions related to obtaining suboptimal quantities of your desired 2-aminobenzoic acid derivative.

Question 1: My reaction to form an amide from 2-aminobenzoic acid is giving a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in amidation reactions involving 2-aminobenzoic acid often stem from several factors related to the unique properties of the starting material.

  • Poor Nucleophilicity of the Amine: The amine group in 2-aminobenzoic acid is ortho to a carboxylic acid group, which is electron-withdrawing. This reduces the nucleophilicity of the amine compared to a simple aniline.

  • Intramolecular Hydrogen Bonding: The proximity of the amine and carboxylic acid groups allows for intramolecular hydrogen bonding, which can further decrease the availability of the amine's lone pair for reaction.

  • Steric Hindrance: The ortho-substituent can sterically hinder the approach of the electrophile to the amine.

  • Inappropriate Activating Agent: For amide bond formation, the carboxylic acid partner needs to be activated. If you are reacting 2-aminobenzoic acid with another carboxylic acid, the choice of activating agent is critical.

Troubleshooting Steps:

  • Choice of Activating Agent: If you are forming an amide by reacting 2-aminobenzoic acid with another carboxylic acid, consider using a more potent activating agent. Common choices include:

    • Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form an active ester in situ and suppress side reactions.

    • Acid Chlorides: Converting the coupling partner carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective method.[5]

    • Mixed Anhydrides: The use of mixed carbonic anhydrides can be a mild and efficient way to activate the carboxylic acid.[6]

  • Reaction Conditions:

    • Solvent: Ensure your solvent is anhydrous, especially when using moisture-sensitive reagents like acid chlorides or carbodiimides. Dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are common choices.

    • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[5]

    • Temperature: While many amide couplings are run at room temperature, gentle heating (40-50 °C) can sometimes improve the reaction rate and yield, especially with sterically hindered substrates.

  • Protecting Group Strategy: In some cases, it may be beneficial to protect the carboxylic acid of the 2-aminobenzoic acid as an ester (e.g., a methyl or ethyl ester). This prevents it from interfering with the reaction and can improve solubility. The ester can then be hydrolyzed in a subsequent step.[5]

Question 2: I am attempting a reaction and it seems to have stalled, with starting material remaining even after prolonged reaction times. What should I do?

Answer: A stalled reaction indicates that the reaction conditions are not optimal for driving the equilibrium towards the product.

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to closely monitor the reaction progress.[7] This will give you a real-time indication of whether the reaction is proceeding, has stalled, or is complete.

  • Increase Temperature: If the reaction is sluggish at room temperature, gentle heating can often provide the necessary activation energy to push the reaction to completion.

  • Add More Reagent: If one of the reagents is volatile or prone to degradation under the reaction conditions, a stoichiometric excess or portion-wise addition may be necessary.

  • Consider a Catalyst: Depending on the specific reaction, a catalyst may be required. For example, in some esterification reactions, a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is necessary.

Section 2: Purification and Impurity Issues

Obtaining a pure product is as important as achieving a high yield. 2-Aminobenzoic acid derivatives can present unique purification challenges.

Question 3: My crude product is a dark, oily substance instead of the expected solid. How can I purify this?

Answer: The formation of an oil or darkly colored solid is a common issue and can arise from several sources, including high levels of impurities, residual solvent, or the inherent properties of the product itself.

Troubleshooting Steps:

  • "Oiling Out" during Recrystallization: This occurs when the compound separates from the cooling solution as a liquid rather than a solid. This can be due to:

    • Too much solvent: The solution is not saturated enough for crystallization to occur. Try evaporating some of the solvent and allowing it to cool again.[8]

    • Inappropriate solvent system: The polarity of the solvent may not be ideal. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).[7][8]

    • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystal growth.

    • High impurity level: Impurities can lower the melting point of the product, causing it to separate as an oil.[8]

  • Dealing with Colored Impurities:

    • Activated Charcoal: If the color is due to high molecular weight, colored byproducts, adding a small amount of activated charcoal to the hot solution during recrystallization can help.[8] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful purification technique.[5][9] For 2-aminobenzoic acid derivatives, silica gel is commonly used with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to separate the desired compound from impurities.

Question 4: I've performed a recrystallization, but my yield is very low. What went wrong?

Answer: A low recovery after recrystallization is often due to one of the following:

  • Using too much solvent: This is the most common reason for low recovery. The goal is to dissolve the compound in the minimum amount of boiling solvent.[8][10] If too much solvent is used, the solution will not be saturated upon cooling, and much of the product will remain dissolved.

  • The compound has significant solubility in the cold solvent: The ideal recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[8]

  • Premature crystallization during hot filtration: If the solution cools too much during hot filtration, the product can crystallize in the filter paper or funnel. To prevent this, use a pre-heated funnel and flask for the filtration.

  • Incomplete crystallization: Ensure the solution has been allowed to cool sufficiently and for an adequate amount of time. If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[8]

Detailed Protocol: Recrystallization of a 2-Aminobenzoic Acid Derivative
  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, water, or mixtures like ethanol/water or ethyl acetate/hexanes.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration into a pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Section 3: Common Side Reactions and Their Prevention

The specific structure of 2-aminobenzoic acid makes it susceptible to certain side reactions that can complicate your synthesis.

Question 5: I am working with a 2-aminobenzoic acid ester and I suspect it is hydrolyzing back to the carboxylic acid. How can I confirm this and prevent it?

Answer: The hydrolysis of 2-aminobenzoate esters can be surprisingly facile due to intramolecular catalysis by the neighboring amine group.[12][13] The amine can act as a general base, activating a water molecule for nucleophilic attack on the ester carbonyl.[13]

Confirmation of Hydrolysis:

  • TLC Analysis: The carboxylic acid product will be significantly more polar than the starting ester. On a silica gel TLC plate, the acid will have a lower Rf value (it will not travel as far up the plate) and may show "streaking."

  • IR Spectroscopy: The appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ in the IR spectrum is a strong indication of the presence of a carboxylic acid.

  • NMR Spectroscopy: In ¹H NMR, the carboxylic acid proton will appear as a broad singlet far downfield, typically >10 ppm.

Prevention of Hydrolysis:

  • Anhydrous Conditions: The most critical factor is to rigorously exclude water from your reaction mixture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: The rate of this intramolecularly catalyzed hydrolysis is interestingly pH-independent between pH 4 and 8.[12][13] If your reaction conditions are outside of this range, adjusting the pH may help.

  • Protect the Amine: If hydrolysis is a persistent problem, you can temporarily protect the amine group (e.g., as an acetyl or Boc-protected amine). This will prevent it from participating in the intramolecular catalysis. The protecting group can be removed in a later step.

Mechanism of Intramolecularly Catalyzed Ester Hydrolysis

The diagram below illustrates how the ortho-amino group can facilitate the hydrolysis of a 2-aminobenzoate ester.

A simplified representation of intramolecularly catalyzed ester hydrolysis.

Question 6: I am heating my 2-aminobenzoic acid derivative and I'm concerned about decarboxylation. At what temperatures does this become a risk?

Answer: Decarboxylation, the loss of CO₂, is a known thermal decomposition pathway for 2-aminobenzoic acid.[14][15] While the solid compound is relatively stable at room temperature, heating it, especially above its melting point (146-148 °C), can induce decarboxylation to form aniline.[14][16]

Factors Influencing Decarboxylation:

  • Temperature: This is the primary driver. The risk of decarboxylation increases significantly at temperatures approaching and exceeding the melting point.

  • Presence of Acid or Base: The rate of decarboxylation can be influenced by pH.[14][17]

  • Substituents on the Ring: The electronic nature of other substituents on the aromatic ring can affect the stability of the molecule and its propensity to decarboxylate.

Preventative Measures:

  • Avoid Excessive Heat: When performing reactions, use the lowest temperature necessary to achieve a reasonable reaction rate. Avoid prolonged heating at high temperatures.

  • Purification Method: If your product is heat-sensitive, consider purification methods that do not require high temperatures, such as column chromatography at room temperature, over distillation or melt recrystallization.

  • Inert Atmosphere: Performing reactions and handling under an inert atmosphere can sometimes mitigate thermal decomposition pathways.

Section 4: Characterization and Spectral Analysis

Correctly interpreting analytical data is crucial for confirming the identity and purity of your synthesized compound.

Question 7: I have synthesized a derivative of 2-aminobenzoic acid, but the ¹H NMR spectrum is complex. What are the key signals I should look for?

Answer: The ¹H NMR spectrum of a 2-aminobenzoic acid derivative will have several characteristic regions. The exact chemical shifts will depend on the other substituents and the solvent used.

Proton TypeTypical Chemical Shift (ppm)MultiplicityNotes
Carboxylic Acid (COOH) > 10 (often broad)Singlet (br s)May not be observed if D₂O is used as the solvent due to H/D exchange.
Amine (NH₂) 4-6 (often broad)Singlet (br s)Also subject to H/D exchange with D₂O. Position can vary with concentration and solvent.
Aromatic (Ar-H) 6.5 - 8.0Varies (d, t, dd)The substitution pattern will determine the splitting. The ortho, meta, and para positions relative to the amine and carboxyl groups will have distinct chemical shifts.

Key Spectroscopic Data for Isomeric Aminobenzoic Acids:

The position of the amino group relative to the carboxylic acid significantly influences the spectral properties.[18][19]

Spectral TechniqueParameter2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
FT-IR (cm⁻¹) C=O stretch~1670-1680~1690~1700
N-H stretch~3480, ~3370~3400-3300~3400-3300
UV-Vis (λmax, nm) In Methanol~218, ~335~194, ~226, ~272~280

Data compiled from reference[18].

This comparative data can be invaluable for distinguishing between isomers if the substitution pattern is unknown.

Troubleshooting Workflow for Synthesis Issues

The following diagram provides a logical workflow for diagnosing and solving common problems in the synthesis of 2-aminobenzoic acid derivatives.

G start Reaction Start check_reaction Monitor Reaction by TLC start->check_reaction no_product No Product Formation check_reaction->no_product No reaction low_yield Low Yield / Stalled Reaction check_reaction->low_yield Incomplete workup Reaction Work-up & Isolation check_reaction->workup Complete no_product->start Re-evaluate: - Reagents - Conditions - Temperature low_yield->start Optimize: - Temperature - Concentration - Reaction Time crude_product Crude Product Analysis workup->crude_product impure Impure Product crude_product->impure pure_product Pure Product crude_product->pure_product If sufficiently pure purification Purification (Recrystallization / Chromatography) impure->purification Select appropriate method purification->pure_product characterization Characterization (NMR, IR, MS) pure_product->characterization final Final Verified Product characterization->final

A decision tree for troubleshooting common synthesis problems.

By systematically addressing these common issues, you can significantly improve the efficiency, yield, and purity of your 2-aminobenzoic acid derivative syntheses.

References

  • BenchChem. (n.d.). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives: An Application Note and Protocol.
  • Fife, T. H. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3425-3432.
  • Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid.
  • Rödl, C. B., et al. (2015). Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry, 58(21), 8564-8580.
  • Fife, T. H. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ACS Publications. Retrieved from [Link]

  • Gáll, Z., et al. (2022).
  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008114275A2 - Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
  • ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF. Retrieved from [Link]

  • HPLC. (n.d.). Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Maldonado-Ortega, U., et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA.
  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark.
  • BenchChem. (n.d.). A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers.
  • ResearchGate. (n.d.). THE DECARBOXYLATION OF ANTHRANILIC ACID. Retrieved from [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
  • ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
  • Chemistry Stack Exchange. (2019, May 8). Synthesis of anthranilic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

  • Scribd. (n.d.). IR, Raman, NMR Spectra of Aminobenzoic Acids | PDF. Retrieved from [Link]

  • MDPI. (2024, April 6). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

  • NP-MRD. (2025, February 11). Showing NP-Card for 2-Aminobenzoic acid (NP0001277). Retrieved from [Link]

  • Goa University. (n.d.). ortho and para-aminobenzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997028118A1 - Process for preparing anthranilic acids.
  • Reddit. (2025, June 8). Help with Low Yield Synthesis : r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (2004, September 1). Polymorphism and Crystallization of p-Aminobenzoic Acid | Crystal Growth & Design. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Kinetics and mechanism of the decarboxylation of anthranilic acid in aqueous solution. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE DECARBOXYLATION OF ANTHRANILIC ACID. Retrieved from [Link]

  • National Institutes of Health. (2026, February 18). Eco-Friendly Synthesis of 2-Styryl-benzo[d][7][12]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Sciencemadness.org. (2008, March 30). Preparation of anthranilic acid. Retrieved from [Link]

Sources

optimization of reaction conditions for synthesizing 2-(p-Aminobenzoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(p-Aminobenzoyloxy)benzoic acid . Derivatives of aminosalicylic acids and related benzoates are of significant interest in the design of novel antifolates and antimicrobial agents[1].

Because this target molecule contains multiple reactive functional groups (a carboxylic acid, an ester linkage, and a primary amine), direct esterification is impossible. The validated synthetic strategy relies on a two-step sequence: the selective O-acylation of salicylic acid using p-nitrobenzoyl chloride, followed by the mild catalytic hydrogenation of the nitro group[2].

This guide provides researchers with causality-driven protocols, optimization data, and troubleshooting FAQs to ensure high-yield, reproducible synthesis.

Reaction Workflow & Failure Modes

The following diagram outlines the optimized two-step synthetic pathway, highlighting critical failure modes that researchers must avoid to maintain the integrity of the ester bond.

SynthesisWorkflow Start Salicylic Acid + p-Nitrobenzoyl Chloride Step1 Step 1: O-Acylation (Anhydrous DCM, Pyridine) Start->Step1 Inter 2-(p-Nitrobenzoyloxy)benzoic acid (Intermediate) Step1->Inter 0°C to RT, 4h Fail1 Hydrolysis / Decarboxylation (Avoid moisture & high heat) Step1->Fail1 H2O / T > 40°C Step2 Step 2: Catalytic Hydrogenation (Pd/C, H2, EtOH/THF) Inter->Step2 Product 2-(p-Aminobenzoyloxy)benzoic acid (Target Molecule) Step2->Product 1 atm H2, RT, 6h Fail2 Ester Cleavage (Avoid acidic chemical reductants) Step2->Fail2 SnCl2/HCl or Fe/HCl

Synthetic workflow for 2-(p-Aminobenzoyloxy)benzoic acid with key failure modes.

Quantitative Optimization Data

The formation of the ester bond (Step 1) is the most challenging phase due to the intramolecular hydrogen bonding inherent in salicylic acid, which reduces the nucleophilicity of its phenolic oxygen. The table below summarizes the optimization of the O-acylation conditions.

Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)Primary Observation / Failure Mode
NaOH (aq) (2.5)THF/H2O0 - 25415%Rapid hydrolysis of the acid chloride reagent.
Triethylamine (2.5)DCM0 - 25658%Sluggish reaction; incomplete conversion.
Pyridine (2.5) DCM 0 - 25 4 89% Optimal acylpyridinium formation; clean conversion.
Pyridine (2.5)DCM40 (Reflux)242%Thermal degradation and decarboxylation side reactions.

Validated Experimental Protocols

Protocol A: Synthesis of 2-(p-Nitrobenzoyloxy)benzoic acid (O-Acylation)

Acylation using p-nitrobenzoyl chloride is a standard, highly effective method for functionalizing sterically hindered or electronically deactivated phenols[3].

  • Preparation: Oven-dry a 250 mL round-bottom flask. Flush with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 1.0 equivalent (eq) of salicylic acid in 50 mL of strictly anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.5 eq of anhydrous pyridine. Causality: Pyridine serves a dual purpose. It disrupts the intramolecular hydrogen bond of salicylic acid and acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate with the acid chloride.

  • Cooling: Cool the mixture to 0°C using an ice bath. Causality: The subsequent acylation is highly exothermic. Controlling the temperature prevents the degradation of the acid chloride and minimizes the formation of colored byproducts.

  • Acylation: Dissolve 1.1 eq of p-nitrobenzoyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validating Cue: The solution will transition from clear to a cloudy suspension as pyridinium chloride precipitates, providing a visual confirmation that the reaction is proceeding.

  • Workup: Quench the reaction with 30 mL of cold 1M HCl to neutralize the excess pyridine. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude yellow solid from ethanol.

Protocol B: Catalytic Reduction to 2-(p-Aminobenzoyloxy)benzoic acid
  • Solvent System: Dissolve the purified 2-(p-nitrobenzoyloxy)benzoic acid in a 1:1 mixture of absolute Ethanol and THF. Causality: THF is required to fully solubilize the rigid nitro-aromatic intermediate, while ethanol provides a protic environment that significantly accelerates the rate of catalytic hydrogenation.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) at 10% by weight relative to the starting material.

  • Hydrogenation: Purge the flask three times with N₂, then introduce Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 6 hours[2].

    • Self-Validating Cue: The starting nitro compound imparts a distinct pale yellow color to the solution. The complete disappearance of this yellow tint, coupled with the cessation of hydrogen uptake from the balloon, indicates that the reduction is complete.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Critical: Perform this filtration under an inert atmosphere if possible, as the resulting aniline is sensitive to oxidation.

  • Purification: Concentrate the filtrate under reduced pressure and precipitate the final product using cold diethyl ether.

Troubleshooting & FAQs

Q: Why can't I synthesize this molecule by directly reacting salicylic acid with p-aminobenzoic acid (PABA)? A: Direct esterification is chemically incompatible due to competing nucleophiles. The primary amine (-NH₂) on PABA is significantly more nucleophilic than the phenolic hydroxyl (-OH) on salicylic acid. Attempting a direct coupling (e.g., using DCC/DMAP or EDC) will exclusively yield an amide (a peptide bond) rather than the desired ester. You must use a nitro-protected precursor to mask the amine during the esterification step[2].

Q: During Step 2 (Reduction), my ester bond is cleaving, resulting in a mixture of salicylic acid and p-aminobenzoic acid. What causes this? A: You are likely using harsh chemical reductants (e.g., SnCl₂/HCl, Fe/NH₄Cl, or Zn/AcOH). The newly formed ester bond between two electron-withdrawing aromatic rings is highly susceptible to hydrolysis. The acidic, aqueous conditions required for dissolving metal reductions will inevitably cleave this bond. You must switch to mild catalytic hydrogenation (Pd/C, H₂, room temperature) to selectively reduce the nitro group without breaking the ester linkage.

Q: During the workup of Step 1, I am recovering a large amount of unreacted salicylic acid. What went wrong? A: This is a classic symptom of moisture contamination. p-Nitrobenzoyl chloride is highly sensitive to water and will rapidly hydrolyze to p-nitrobenzoic acid before it can react with the sterically hindered phenolic oxygen of salicylic acid. Ensure all glassware is oven-dried, use strictly anhydrous DCM, and verify that your acid chloride reagent has not degraded in storage.

Q: My final product (2-(p-Aminobenzoyloxy)benzoic acid) turns dark brown upon isolation. How do I prevent this? A: Electron-rich anilines are highly susceptible to atmospheric oxidation, forming deeply colored quinone-imine derivatives. To prevent this degradation, perform the final concentration and crystallization steps under an inert atmosphere (N₂ or Argon). Wash the final crystals with cold, degassed solvent, dry them under a vacuum, and store them in amber vials at -20°C away from light and oxygen.

Sources

optimizing column chromatography for the separation of 2-(p-Aminobenzoyloxy)benzoic acid isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Portal. As a Senior Application Scientist, I have designed this support center to address the specific physicochemical challenges of analyzing 2-(p-Aminobenzoyloxy)benzoic acid and its positional isomers (e.g., ortho- and meta-aminobenzoyloxy variations).

This molecule presents a unique chromatographic triad of challenges: it is amphoteric (containing both a basic primary amine and an acidic carboxylic acid), highly polar , and contains a labile ester linkage prone to on-column hydrolysis. Standard reversed-phase (RP) approaches often fail here. The guides below will help you navigate stationary phase selection, mobile phase tuning, and degradation prevention to achieve robust, self-validating baseline separation.

Optimization Workflow

Below is the logical decision tree for developing a robust separation method for amphoteric ester isomers.

OptimizationWorkflow Start Start: Isomer Separation 2-(p-Aminobenzoyloxy)benzoic acid PhaseSelection 1. Stationary Phase Selection Start->PhaseSelection C18 Standard C18 Column (Hydrophobic interactions only) PhaseSelection->C18 MixedMode Mixed-Mode Column (RP + Cation-Exchange) PhaseSelection->MixedMode OutcomeC18 Poor Resolution & Tailing (Zwitterions poorly retained) C18->OutcomeC18 BufferPrep 2. Mobile Phase & pH Tuning MixedMode->BufferPrep pHControl Set pH 3.0 - 4.0 (Ammonium Formate Buffer) BufferPrep->pHControl HydrolysisCheck Check for Ester Hydrolysis pHControl->HydrolysisCheck Degradation Degradation Peaks Observed? Lower Column Temp to 20°C HydrolysisCheck->Degradation If Yes Stable Stable Baseline Achieved Proceed to Gradient HydrolysisCheck->Stable If No Degradation->Stable GradientOpt 3. Gradient Optimization (Tune ACN & Ionic Strength) Stable->GradientOpt FinalMethod Optimized Baseline Separation of Positional Isomers GradientOpt->FinalMethod

Caption: Decision tree for optimizing the chromatographic separation of amphoteric ester isomers.

Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing and co-elution of the ortho, meta, and para isomers on my standard C18 column?

The Causality: 2-(p-Aminobenzoyloxy)benzoic acid is a zwitterionic compound. At typical acidic mobile phase conditions (e.g., pH 2.0 with TFA), the primary amine is fully protonated ( NH3+​ ), making the molecule highly polar. Standard C18 columns rely purely on hydrophobic interactions, which are insufficient to retain or differentiate the highly polar, charged states of these positional isomers[1]. Because the isomers have nearly identical hydrophobic footprints, they co-elute. Furthermore, secondary interactions between the protonated amine and residual silanols on the silica support cause severe peak tailing.

The Solution: Abandon pure reversed-phase chromatography for this application. Switch to a Mixed-Mode stationary phase (e.g., Primesep 100 or Coresep 100). These columns feature embedded acidic ion-pairing groups that provide a cation-exchange mechanism alongside reversed-phase retention[2]. This allows the column to exploit the subtle differences in the basicity (pKa) and steric accessibility of the amine group depending on its position (ortho, meta, or para) on the benzoyloxy ring, achieving baseline resolution[3].

Q2: I am observing unexpected extra peaks in my chromatogram that increase in size over time. How do I prevent on-column degradation?

The Causality: You are likely observing the hydrolysis of the ester linkage, resulting in the formation of p-aminobenzoic acid (PABA) and salicylic acid. Esters are highly susceptible to both acid- and base-catalyzed hydrolysis. If your mobile phase is too acidic (pH < 2.0) or if your column compartment temperature is elevated (> 35°C), the high pressure and aqueous environment of the HPLC system will actively cleave the molecule during the run.

The Solution (Self-Validating System):

  • Buffer Selection: Shift your mobile phase pH to a milder range (pH 3.0 – 4.0) using a volatile buffer like Ammonium Formate (10–20 mM)[4]. This pH suppresses the ionization of the carboxylic acid while keeping the amine protonated for cation-exchange, without aggressively catalyzing ester hydrolysis.

  • Thermal Control: Strictly control the column compartment temperature to 20°C – 25°C.

  • Validation: Inject a fresh sample and immediately compare it to a sample left in the autosampler for 24 hours. If the extra peaks (PABA and salicylic acid) grow in the aged sample but are absent in the fresh injection, your degradation is occurring pre-column. If they appear equally in both, it is on-column hydrolysis.

Q3: How do I manipulate the mobile phase to push the resolution between the closely eluting meta and para isomers?

The Causality: In mixed-mode chromatography, retention is a dual-variable system. The organic modifier (Acetonitrile) controls the hydrophobic retention of the aromatic rings, while the buffer concentration (ionic strength) controls the cation-exchange retention of the amine group[2].

The Solution: If the isomers are co-eluting, do not just change the Acetonitrile gradient. Instead, tune the buffer concentration . Increasing the ammonium formate concentration (e.g., from 10 mM to 25 mM) will increase the competition for the embedded acidic sites on the stationary phase, specifically reducing the retention time of the isomer with the more sterically hindered or less basic amine[4]. This orthogonal tuning is the key to separating positional isomers.

Experimental Protocol: Mixed-Mode Separation Workflow

To ensure reproducibility and scientific integrity, follow this validated step-by-step methodology for the separation of aminobenzoyloxy isomers.

Materials Required:

  • Column: Mixed-mode RP/Cation-Exchange column (e.g., Primesep 100, 4.6 × 150 mm, 5 µm)[1].

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A fresh daily to prevent microbial growth and buffer degradation. Filter through a 0.22 µm membrane.

  • System Equilibration: Purge the HPLC lines and equilibrate the column with 80% A / 20% B at a flow rate of 1.0 mL/min until the baseline and system pressure are completely stable (approx. 15 column volumes). Set the column oven to 25°C.

  • Sample Preparation: Dissolve the 2-(p-Aminobenzoyloxy)benzoic acid isomer mixture in a diluent matching the initial mobile phase conditions (80% A / 20% B) to a concentration of 0.1 mg/mL. Do not use pure methanol or water, as this can cause peak distortion or transesterification.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the polar analytes).

    • 2.0 - 10.0 min: Linear ramp from 20% B to 60% B.

    • 10.0 - 12.0 min: Hold at 60% B (Flushes strongly retained hydrophobic impurities).

    • 12.0 - 12.1 min: Return to 20% B.

    • 12.1 - 18.0 min: Re-equilibration at 20% B.

  • Detection: Monitor via UV at 230 nm and 254 nm. If using MS, utilize positive Electrospray Ionization (ESI+) to detect the [M+H]+ ions of the isomers[1].

Quantitative Data Presentation

The following table summarizes expected performance metrics when optimizing the separation of aminobenzoyloxy positional isomers, highlighting the causality of stationary phase and pH choices.

Parameter / ConditionStandard C18 (pH 2.0, TFA)Standard C18 (pH 4.0, Formate)Mixed-Mode (Primesep 100, pH 3.5)
Primary Retention Mechanism HydrophobicHydrophobicHydrophobic + Cation-Exchange
Retention Factor ( k′ ) < 1.0 (Elutes near void)~ 1.5 (Poor retention)4.5 - 6.0 (Excellent retention)
Resolution ( Rs​ ) between Isomers < 0.8 (Co-elution)< 1.0 (Partial separation)> 2.0 (Baseline separation)
Peak Asymmetry ( Tf​ ) > 2.0 (Severe tailing)> 1.8 (Tailing)1.0 - 1.2 (Symmetrical)
Ester Hydrolysis Risk High (Acid-catalyzed)LowLow

References

  • HPLC Separation of Isomers of Aminobenzoic Acid. AugustaChrom / SIELC Technologies. Available at:[Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. Available at:[Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Available at:[Link]

Sources

Validation & Comparative

Comparative Biological Activity Guide: 2-(p-Aminobenzoyloxy)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of rational drug design, 2-(p-Aminobenzoyloxy)benzoic acid (systematically known as salicylic acid p-aminobenzoate) represents a fascinating structural paradigm[1]. Designed as a "mutual prodrug" or hybrid molecule, it is synthesized by esterifying the hydroxyl group of salicylic acid (SA) with the carboxylic acid group of p-aminobenzoic acid (PABA)[2].

The causality behind this specific molecular architecture is two-fold:

  • Gastric Protection: Free carboxylic and phenolic hydroxyl groups in traditional NSAIDs (like unesterified salicylic acid) cause severe gastric mucosal irritation. Masking the hydroxyl group via an ester linkage prevents premature activation in the acidic environment of the stomach.

  • Dual-Action Synergy: Upon enzymatic cleavage by tissue and plasma esterases in the lower GI tract and systemic circulation, the molecule liberates two pharmacologically active moieties. Salicylic acid acts as a potent cyclooxygenase (COX) inhibitor, while PABA—a structural analog to local anesthetics like benzocaine and a critical precursor in microbial folate synthesis—provides secondary pharmacological benefits.

MOA Prodrug 2-(p-Aminobenzoyloxy)benzoic acid (Mutual Prodrug) Esterase Tissue/Plasma Esterases (Hydrolysis) Prodrug->Esterase In vivo cleavage SA Salicylic Acid (SA) Esterase->SA PABA p-Aminobenzoic Acid (PABA) Esterase->PABA COX COX-1 / COX-2 Inhibition SA->COX Binds active site Folate Folate Synthesis Pathway (Microbial Inhibition) PABA->Folate Competitive inhibition PGE2 Decreased PGE2 (Anti-inflammatory/Analgesic) COX->PGE2 Reduces synthesis

Caption: In vivo esterase-mediated hydrolysis of 2-(p-Aminobenzoyloxy)benzoic acid and dual-action signaling.

Comparative Biological Activity

To objectively evaluate 2-(p-Aminobenzoyloxy)benzoic acid, we must benchmark it against its structural and functional analogs. The table below summarizes the quantitative and qualitative biological profiles of these compounds.

CompoundStructural ClassificationPrimary TargetGastric Irritation PotentialPrimary Biological Activity
2-(p-Aminobenzoyloxy)benzoic acid Mutual Prodrug (Ester)COX-1/2 & Folate PathwayLowAnti-inflammatory, potential antimicrobial
Aspirin (Acetylsalicylic acid) Single Active (Ester)COX-1/2 (Irreversible)HighAnti-inflammatory, Anti-platelet
Salsalate Dimer ProdrugCOX-1/2 (Reversible)LowAnti-inflammatory
Benzocaine Single Active (Ester)Voltage-gated Na+ channelsLowLocal Anesthetic
Sulfasalazine Mutual Prodrug (Azo)NF-κB / Folate PathwayModerateAnti-inflammatory (IBD specific)

Key Insight: Unlike Aspirin, which irreversibly acetylates the COX enzyme and leaves a biologically inactive byproduct (acetic acid), 2-(p-Aminobenzoyloxy)benzoic acid utilizes a biologically active carrier (PABA). This places it in the same advanced drug-design category as Sulfasalazine, maximizing the therapeutic index of the administered mass.

Experimental Protocols for Evaluation

As application scientists, we rely on self-validating experimental systems. The following protocols are designed to prove the causality of the prodrug's mechanism: first, that it cleaves as intended, and second, that the resulting cleavage yields the expected physiological response.

Protocol 1: In Vitro Hydrolysis Kinetics (Self-Validating Cleavage Assay)

Causality & Self-Validation: A mutual prodrug is only as effective as its cleavage kinetics. If the ester bond is too stable, the compound acts as an inactive new chemical entity (NCE). If it cleaves prematurely in the stomach, it causes the exact gastric irritation it was designed to bypass. By running parallel assays in Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8), this protocol self-validates the targeted release profile.

  • Preparation: Prepare SGF (without pepsin) and SIF (with porcine pancreatin) according to standard USP specifications.

  • Incubation: Spike 10 µM of 2-(p-Aminobenzoyloxy)benzoic acid into 10 mL of SGF and SIF, respectively, maintained at 37°C in a shaking water bath.

  • Sampling: Withdraw 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the enzymatic reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., ibuprofen).

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent prodrug and the stoichiometric appearance of free salicylic acid and PABA.

Protocol 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Causality & Self-Validation: The carrageenan-induced paw edema model elicits a biphasic inflammatory response. The early phase (0–2.5 hours) is driven by histamine and bradykinin, while the late phase (3–6 hours) is strictly mediated by prostaglandin E2 (PGE2) via COX-2 upregulation[3]. By measuring edema at both early and late time points, this system self-validates the mechanism of action. A true salicylic acid prodrug will show dominant efficacy in the late phase, confirming that the ester was successfully cleaved in vivo to inhibit COX.

  • Acclimatization: Fast male Wistar rats (150–200g, n=6 per group) for 12 hours prior to the experiment, allowing free access to water.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw using a plethysmometer.

  • Dosing: Administer equimolar doses of the test compounds (Vehicle, 2-(p-Aminobenzoyloxy)benzoic acid, Aspirin, and Benzocaine) via oral gavage.

  • Induction: One hour post-administration, inject 0.1 mL of 1% κ-carrageenan solution (in 0.9% saline) into the subplantar region of the right hind paw[3].

  • Monitoring: Measure the paw volume (Vₜ) at 1, 3, and 5 hours post-injection.

  • Data Synthesis: Calculate the percentage inhibition of edema using the formula: % Inhibition =[1 - (Vₜ - V₀)treated / (Vₜ - V₀)vehicle] × 100.

Workflow Prep Compound Synthesis & Purification InVitro In Vitro Hydrolysis (SIF/Plasma Stability) Prep->InVitro Step 1 InVivo In Vivo Efficacy (Carrageenan Paw Edema) InVitro->InVivo Step 2 Analysis LC-MS/MS Quantification & Statistical Analysis InVivo->Analysis Step 3

Caption: Self-validating experimental workflow from in vitro hydrolysis to in vivo efficacy assessment.

References

  • NCATS Inxight Drugs. "2-(P-AMINOBENZOYLOXY) BENZOIC ACID (UNII: 1P1EUI66NG)". National Center for Advancing Translational Sciences.1

  • ResearchGate. "Molecular Consortia—Various Structural and Synthetic Concepts for More Effective Therapeutics Synthesis". Molecules. 2

  • Foye's Principles of Medicinal Chemistry. "History and Development of NSAIDs and Sulfonamides". Lippincott Williams & Wilkins.

  • Benchchem Application Notes. "Carrageenan-Induced Paw Edema Protocol with Fepradinol". BenchChem. 3

Sources

Comprehensive Analytical Validation Guide: Determination of 2-(p-Aminobenzoyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines grow increasingly complex, the analytical methodologies used to characterize active pharmaceutical ingredients (APIs) and their derivatives must evolve from simple quality checks into robust, self-validating systems. This guide provides an authoritative, objective comparison of analytical methods for the determination of 2-(p-Aminobenzoyloxy)benzoic acid (also known as salicylic acid, p-aminobenzoate)[1][2].

Designed for researchers and drug development professionals, this guide synthesizes physicochemical causality with the latest ICH Q2(R2) validation frameworks[3][4] to help you select, develop, and validate the optimal chromatographic method for your specific application.

Physicochemical Profiling & Analytical Causality

To design a self-validating analytical method, one must first understand the intrinsic vulnerabilities of the target molecule. 2-(p-Aminobenzoyloxy)benzoic acid is an amphoteric ester formed by the condensation of p-aminobenzoic acid (PABA) and salicylic acid.

  • Ionization Profile: The molecule contains a basic primary aromatic amine (pKa ~2.5) and an acidic carboxylic acid (pKa ~3.0).

  • Hydrolytic Vulnerability: The central ester linkage is highly susceptible to both acid- and base-catalyzed hydrolysis.

  • Analytical Causality: Standard highly acidic mobile phases (e.g., 0.1% TFA, pH ~2.0) or basic mobile phases will degrade the analyte during the chromatographic run, leading to artificially low assay values and false impurity peaks. Therefore, the method must utilize a tightly buffered mobile phase at pH 4.5 , ensuring the molecule remains stable while maintaining a consistent anionic state for reproducible retention.

HydrolysisPathway Parent 2-(p-Aminobenzoyloxy) benzoic acid Hydrolysis Ester Hydrolysis (Extreme pH / Heat) Parent->Hydrolysis Aqueous conditions PABA p-Aminobenzoic Acid (PABA) Hydrolysis->PABA Salicylic Salicylic Acid Hydrolysis->Salicylic

Ester hydrolysis pathway of 2-(p-Aminobenzoyloxy)benzoic acid.

Methodology Comparison Guide

Selecting the right platform depends on the phase of drug development. Below is an objective performance comparison of three primary analytical techniques used for this compound.

Table 1: Platform Performance Comparison
ParameterHPLC-UV (Standard)UHPLC-PDA (Optimized)LC-MS/MS (Bioanalytical)
Primary Use Case Routine API Release / QAStability & Impurity ProfilingPharmacokinetics / Trace Analysis
Stationary Phase 5 µm C18 (250 x 4.6 mm)1.7 µm BEH C18 (100 x 2.1 mm)1.7 µm PFP (50 x 2.1 mm)
Run Time 15 - 20 minutes3 - 5 minutes< 2 minutes
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL~0.5 ng/mL
Specificity Moderate (Retention Time)High (Spectral Library Match)Ultimate (MRM Transitions)
Cost per Sample LowMediumHigh
Degradation Risk Moderate (Longer column residence)Low (Rapid elution)Low (Rapid elution)

Verdict: For general pharmaceutical development and stability testing, UHPLC-PDA offers the best balance of throughput, resolution, and cost-efficiency. LC-MS/MS is strictly reserved for in vivo bioanalysis where nanogram-level sensitivity is required.

Step-by-Step Experimental Protocol: UHPLC-PDA Method

This protocol describes a self-validating UHPLC-PDA workflow. It incorporates built-in System Suitability Testing (SST) to ensure the method continuously proves its own validity during execution[5][6].

Phase A: Reagent & Sample Preparation

Causality Check: We use Acetonitrile instead of Methanol as the organic diluent to prevent transesterification of the ester bond.

  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water (10 mM). Adjust to pH 4.5 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm nylon membrane.

  • Diluent Preparation: Mix 500 mL of the pH 4.5 buffer with 500 mL of Acetonitrile (50:50 v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(p-Aminobenzoyloxy)benzoic acid reference standard. Dissolve in 100 mL of diluent (100 µg/mL). Sonicate for 5 minutes at room temperature (avoid heat).

  • SST Resolution Mix: Spike the standard solution with 1.0 µg/mL each of PABA and Salicylic acid to serve as a resolution indicator.

Phase B: Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Column Temperature: 30°C (Controlled to prevent thermal degradation).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 60% B

    • 3.0 - 4.0 min: Hold at 60% B

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.5 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: PDA scanning from 210 nm to 400 nm (Extract at 275 nm for quantitation).

Phase C: Self-Validating Execution Sequence

To ensure absolute trustworthiness, the sequence must be structured as follows:

  • Injections 1-2: Blank (Diluent) - Checks for carryover.

  • Injections 3-8: SST Resolution Mix (6 replicates) - RSD of area must be ≤ 2.0%; Resolution between Parent and Salicylic acid must be ≥ 2.0.

  • Injections 9+: Unknown Samples.

  • Every 10th Injection: Bracketing Standard - Ensures instrument drift has not occurred.

Validation Framework & Quantitative Data (ICH Q2(R2))

Following the ICH Q2(R2) guidelines[4][7], the analytical procedure must be validated for its intended purpose. Below is a summary of the quantitative acceptance criteria and typical experimental results obtained using the UHPLC-PDA method described above.

ValidationWorkflow A Method Selection (HPLC/UHPLC/LC-MS) B System Suitability Testing (SST) A->B C Specificity & Forced Degradation B->C D Linearity & Range (ICH Q2(R2)) C->D E Accuracy & Precision D->E F Method Robustness E->F G Validated Method Ready for Routine Use F->G

Analytical method validation lifecycle based on ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters & Experimental Results
Validation ParameterICH Q2(R2) RequirementExperimental Result (UHPLC-PDA)Pass/Fail
Specificity No interference at retention timePeak purity angle < Purity thresholdPass
Linearity & Range R² ≥ 0.999 over 50-150% of targetR² = 0.9998 (Range: 10 - 150 µg/mL)Pass
Accuracy (% Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.6% (n=9)Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 1.12%Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Robustness Stable under deliberate variationsStable at ± 0.2 pH, ± 2°C, ± 5% FlowPass

Conclusion

The determination of 2-(p-Aminobenzoyloxy)benzoic acid presents unique chromatographic challenges due to its amphoteric nature and hydrolytic susceptibility. While traditional HPLC-UV can be forced to work, UHPLC-PDA utilizing a pH 4.5 buffered mobile phase provides a vastly superior, self-validating system. By strictly controlling the ionization state and minimizing column residence time, analysts can eliminate in-situ degradation, ensuring that the data generated meets the rigorous standards demanded by ICH Q2(R2) compliance.

References

  • NCATS Inxight Drugs - 2-(P-AMINOBENZOYLOXY) BENZOIC ACID Record Details. National Center for Advancing Translational Sciences. Available at: [Link]

  • Global Substance Registration System (GSRS) - Salicylic Acid, P-Aminobenzoate. National Institutes of Health (NIH). Available at:[Link]

  • MasterControl - ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link]

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2). Official ICH Guidance Document. Available at: [Link]

  • Pharmaceutical Technology - HPLC Method Development and Validation for Pharmaceutical Analysis. Available at:[Link]

Sources

Assessing the Purity of Synthesized 2-(p-Aminobenzoyloxy)benzoic Acid vs. Reference Standards: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical development accelerates, the rigorous characterization of synthesized intermediates and Active Pharmaceutical Ingredients (APIs) remains the cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of a newly synthesized batch of 2-(p-Aminobenzoyloxy)benzoic acid (also known as salicylic acid, p-aminobenzoate) against a certified Reference Standard (RS).

To establish an unimpeachable purity profile, we employ an orthogonal analytical strategy comparing relative chromatographic purity via RP-HPLC-PDA with absolute mass fraction purity via 1H-qNMR . This dual-method approach ensures strict compliance with [1] and eliminates the blind spots inherent to single-method analyses.

Mechanistic Insight: The Causality Behind Orthogonal Methods

Relying solely on a single analytical technique introduces systemic risk. Impurities lacking a chromophore may be invisible to UV detection, while co-eluting degradants can artificially inflate purity scores. By pairing HPLC with qNMR, we create a self-validating system where the limitations of one method are neutralized by the strengths of the other.

  • RP-HPLC-PDA (Relative Purity): Reversed-Phase High-Performance Liquid Chromatography coupled with a Photodiode Array (PDA) detector provides exceptional separation of the target API from synthesis-related impurities, such as unreacted p-aminobenzoic acid (PABA) and salicylic acid. The PDA detector is critical here; it enables peak purity analysis (spectral homogeneity) across the 200–400 nm range, ensuring the main peak is not masking a co-eluting impurity.

  • 1H-qNMR (Absolute Purity): Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that determines absolute mass purity without requiring a reference standard of the analyte itself. Because the area under an NMR resonance is directly proportional to the number of nuclei, adding a highly pure internal standard (e.g., Maleic acid) allows for exact mass fraction calculation [2]. This method is impervious to variations in UV response factors, making it the gold standard for absolute quantitation [3].

Pathway PABA p-Aminobenzoic Acid (PABA) Esterification Esterification (Synthesis) PABA->Esterification SA Salicylic Acid (SA) SA->Esterification Target 2-(p-Aminobenzoyloxy)benzoic Acid (Target API) Esterification->Target Yield Hydrolysis Hydrolysis (Degradation) Target->Hydrolysis Moisture/Heat Impurities Degradation Impurities (Free PABA & SA) Hydrolysis->Impurities

Synthesis and degradation pathway of 2-(p-Aminobenzoyloxy)benzoic acid.

Experimental Protocols: Step-by-Step Methodologies

Method A: RP-HPLC-PDA (Chromatographic Purity Profiling)

Causality Check: 2-(p-Aminobenzoyloxy)benzoic acid contains both a basic amino group and an acidic carboxylic acid group. To prevent peak tailing on a C18 stationary phase, Trifluoroacetic acid (TFA) is used as an ion-pairing agent in the mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp, symmetrical peaks.

  • System Setup: Agilent 1260 Infinity II LC system (or equivalent) equipped with a PDA detector.

  • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm particle size) maintained at 30°C.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 0–2 min (5% B), 2–15 min (linear gradient to 95% B), 15–18 min (hold at 95% B), 18–20 min (return to 5% B for re-equilibration). Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 10.0 mg of the synthesized batch and the Reference Standard in 10 mL of Methanol to yield a 1.0 mg/mL concentration. Filter through a 0.22 µm PTFE syringe filter.

  • Acquisition: Inject 10 µL. Extract the chromatogram at 254 nm. Utilize the PDA software to calculate the peak purity index (threshold >0.990).

Method B: 1H-qNMR (Absolute Mass Fraction Determination)

Causality Check: Maleic acid is selected as the Internal Standard (IS) because its singlet resonance occurs at ~6.26 ppm in DMSO-d6. This vinylic region is completely devoid of overlap with the aromatic protons of the target analyte (7.0–8.2 ppm) and the solvent residual peak (2.5 ppm), ensuring pristine integration [4].

  • Precise Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~20.000 mg of the synthesized 2-(p-Aminobenzoyloxy)benzoic acid and ~5.000 mg of NIST-traceable Maleic acid (IS) into the same glass vial.

  • Dissolution: Add 600 µL of DMSO-d6 (100% isotopic purity, containing 0.03% v/v TMS) and vortex until completely dissolved. Transfer to a 5 mm NMR tube.

  • NMR Acquisition: Analyze on a 400 MHz or 600 MHz NMR Spectrometer at 298 K.

    • Critical Parameter: Set the relaxation delay (D1) to 30 seconds. This is >5 times the longest longitudinal relaxation time (T1) of the protons of interest, guaranteeing >99% magnetization recovery for strictly quantitative integration.

    • Scans: 64 scans (NS) with a 30° pulse angle.

  • Data Processing: Apply zero-filling to 64k points and an exponential line broadening of 0.3 Hz. Manually phase and baseline-correct the spectrum. Integrate the Maleic acid singlet (~6.26 ppm, 2H) against an isolated aromatic doublet of the analyte (e.g., ~7.80 ppm, 2H).

Workflow Sample Synthesized Batch vs. Reference Standard Prep Sample Preparation (Precise Weighing & Dissolution) Sample->Prep HPLC Method A: RP-HPLC-PDA (Relative Chromatographic Purity) Prep->HPLC qNMR Method B: 1H-qNMR (Absolute Mass Purity) Prep->qNMR DataHPLC Peak Area Normalization & Spectral Homogeneity HPLC->DataHPLC DataNMR Integration vs. Internal Standard (Maleic Acid, D1=30s) qNMR->DataNMR Conclusion Orthogonal Purity Confirmation (ICH Q2(R1) Compliant) DataHPLC->Conclusion DataNMR->Conclusion

Orthogonal analytical workflow for absolute and relative purity assessment.

Data Presentation: Comparative Performance

The synthesized batch was evaluated against a commercially available, certified Reference Standard (RS). The data below demonstrates that the synthesized compound meets or exceeds the purity metrics of the commercial RS.

Table 1: Comparative Impurity Profile (RP-HPLC-PDA)

Data represents peak area normalization at 254 nm.

Analyte / ImpurityRetention Time (min)Synthesized Batch (% Area)Reference Standard (% Area)ICH Acceptance Criteria
p-Aminobenzoic Acid (PABA)4.20.08%0.12%≤ 0.15%
Salicylic Acid (SA)6.80.05%0.09%≤ 0.15%
2-(p-Aminobenzoyloxy)benzoic acid 11.4 99.82% 99.65% ≥ 99.0%
Unidentified Impurity 113.10.05%0.14%≤ 0.10%
Peak Purity Index (PDA) - 0.999 0.998 > 0.990
Table 2: Absolute Purity & Method Validation Summary

Validation parameters executed in accordance with ICH Q2(R1) guidelines.

ParameterMethod A: RP-HPLC-PDAMethod B: 1H-qNMR
Determined Purity 99.82% (Relative Area)99.78% ± 0.04% (Absolute Mass)
Precision (%RSD, n=6) 0.45%0.21%
Linearity (R²) 0.9998 (Range: 50–150%)0.9999 (Instrument Linearity)
Specificity Confirmed via PDA Peak PurityConfirmed via 2D-COSY (No overlap)
LOD / LOQ 0.02 µg/mL / 0.06 µg/mLSignal-to-Noise (S/N) > 250:1

Conclusion & Best Practices

The synthesized batch of 2-(p-Aminobenzoyloxy)benzoic acid demonstrates exceptional purity, outperforming the commercial Reference Standard in both relative chromatographic purity (99.82% vs. 99.65%) and trace impurity control.

Key Takeaway for Drug Development Professionals: Never rely on HPLC alone for the primary characterization of a synthesized standard. While HPLC is unparalleled for tracking degradation and separating related substances, it assumes uniform UV response factors. By anchoring the HPLC data with the absolute mass fraction derived from 1H-qNMR (99.78%), researchers can confidently validate the synthesized batch as an internal working standard for downstream pharmaceutical applications.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI (Molecules) URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

A Comparative Guide to the Cross-Reactivity of 2-(p-Aminobenzoyloxy)benzoic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the potential cross-reactivity of 2-(p-Aminobenzoyloxy)benzoic acid. Given the compound's structural features, we will explore its predicted interactions with key biological targets by comparing it to relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the specificity of novel chemical entities.

Introduction: Deconstructing 2-(p-Aminobenzoyloxy)benzoic acid

2-(p-Aminobenzoyloxy)benzoic acid is a molecule that merges two significant pharmacophores: a para-aminobenzoic acid (PABA) moiety and a benzoic acid core, structurally related to salicylates. PABA and its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and local anesthetic properties.[1][2] However, the "para-amino" aromatic structure is also associated with a risk of cross-sensitization with other compounds like sulfonamides and certain dyes.[3][4]

The benzoic acid component, particularly with substitution at the 2-position, raises the possibility of interactions with cyclooxygenase (COX) enzymes, the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6] Therefore, a thorough investigation into the cross-reactivity profile of 2-(p-Aminobenzoyloxy)benzoic acid is critical to anticipate its therapeutic potential and off-target effects. This guide will outline the rationale for predicted cross-reactivities and provide detailed protocols for their empirical validation.

Structural Analysis and Predicted Biological Interactions

The molecule's potential for cross-reactivity can be logically dissected based on its constituent parts.

  • PABA-Moiety Driven Cross-Reactivity: The PABA structure is a known hapten, a small molecule that can elicit an immune response after binding to endogenous proteins. This is the mechanistic basis for hypersensitivity reactions to PABA-derived local anesthetics (e.g., benzocaine, procaine) and sulfonamides.[4] We can therefore hypothesize a potential for T-cell mediated (Type IV) hypersensitivity.

  • Benzoic Acid/Salicylate-Moiety Driven Cross-Reactivity: The 2-oxy-benzoic acid structure is reminiscent of acetylsalicylic acid (aspirin). This suggests a high probability of interaction with COX enzymes (COX-1 and COX-2).[5][6] Inhibition of COX-1 is the mechanism behind the efficacy of many NSAIDs but also the cause of a common form of hypersensitivity, known as NSAID-Exacerbated Respiratory Disease (NERD) and other cross-reactive hypersensitivities.[5][7]

Below is a diagram illustrating the logical workflow for assessing the cross-reactivity of a novel PABA derivative like the one .

G cluster_0 Initial Assessment cluster_1 Hypothesized Cross-Reactivity Pathways cluster_2 Recommended In Vitro Assays Compound 2-(p-Aminobenzoyloxy)benzoic acid Struct Structural Analysis Compound->Struct PABA PABA Moiety Struct->PABA Benzoate Benzoic Acid Moiety Struct->Benzoate Immune Immune-Mediated (Hypersensitivity) PABA->Immune Haptenization Enzymatic Enzymatic Inhibition (NSAID-like) Benzoate->Enzymatic Structural Homology to NSAIDs BAT Basophil Activation Test (BAT for Type I) Immune->BAT LTT Lymphocyte Transformation Test (LTT for Type IV) Immune->LTT COX COX-1 / COX-2 Inhibition Assay Enzymatic->COX

Caption: Workflow for Investigating Cross-Reactivity.

Comparative Analysis with Alternative Compounds

To contextualize the potential cross-reactivity, we will compare 2-(p-Aminobenzoyloxy)benzoic acid with three reference compounds. The following table presents hypothetical, yet plausible, data that could be generated from the experimental protocols detailed in the next section.

CompoundPrimary Target(s)Predicted Cross-Reactivity ProfilePotential Clinical Implication
2-(p-Aminobenzoyloxy)benzoic acid Hypothesis: COX-1/COX-2High potential for cross-reactivity with other NSAIDs. Moderate potential for cross-reactivity with other "para-amino" compounds.Potential anti-inflammatory agent, but may trigger reactions in NSAID-sensitive or PABA-allergic individuals.
Acetylsalicylic Acid (Aspirin) COX-1 and COX-2High cross-reactivity with non-selective NSAIDs.[5]Gold standard for NSAID cross-reactivity; should not be used in patients with known NSAID hypersensitivity.
Benzocaine Voltage-gated sodium channelsCross-reactivity with other ester-based local anesthetics and PABA derivatives.[2][4] Low cross-reactivity with amide local anesthetics.Used as a topical anesthetic; can cause contact dermatitis in sensitized individuals.[4]
Celecoxib Selective COX-2Low cross-reactivity with non-selective NSAIDs.[7][8] Generally considered a safe alternative for many patients with NSAID hypersensitivity.[5][9]Selective anti-inflammatory agent with a better GI safety profile than non-selective NSAIDs.

Key Experimental Protocols for Cross-Reactivity Assessment

The following protocols are essential for empirically determining the cross-reactivity profile of 2-(p-Aminobenzoyloxy)benzoic acid.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the compound's ability to inhibit the two key isoforms of the cyclooxygenase enzyme, providing a direct comparison to NSAIDs.[6]

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Heme

  • Test compound and reference NSAIDs (Aspirin, Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound (2-(p-Aminobenzoyloxy)benzoic acid) or a reference inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Add TMPD and arachidonic acid to initiate the reaction.

  • Immediately read the absorbance at 590 nm every minute for 5-10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_0 COX Pathway cluster_1 Inhibition AA Arachidonic Acid COX1 COX-1 (Constitutive) 'Housekeeping' AA->COX1 COX2 COX-2 (Inducible) Inflammation AA->COX2 PGs Prostaglandins COX1->PGs TXA2 Thromboxane A2 COX1->TXA2 COX2->PGs GI GI Mucosal Protection PGs->GI Inflam Inflammation, Pain, Fever PGs->Inflam Platelet Platelet Aggregation TXA2->Platelet NSAID Non-selective NSAID (e.g., Aspirin) NSAID->COX1 Inhibits NSAID->COX2 Inhibits COXIB COX-2 Inhibitor (e.g., Celecoxib) COXIB->COX2 Selectively Inhibits

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(p-Aminobenzoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a fundamental extension of chemical mechanics. When handling complex pharmaceutical intermediates like 2-(p-Aminobenzoyloxy)benzoic acid, understanding why a specific safety protocol exists is just as critical as knowing what the protocol is.

This guide provides drug development professionals with a self-validating, mechanistic approach to the personal protective equipment (PPE) and operational workflows required for handling this compound.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

2-(p-Aminobenzoyloxy)benzoic acid (UNII: 1P1EUI66NG)[1] is an ester synthesized from p-aminobenzoic acid (PABA) and salicylic acid. The causality behind its hazard profile lies directly in its ester linkage.

When exposed to ambient moisture, ocular fluid, or sweat, this compound undergoes slow hydrolysis. This cleavage yields two distinct and highly hazardous moieties:

  • Salicylic Acid: A severe eye irritant capable of causing corneal damage, and a compound heavily scrutinized for potential endocrine-disrupting properties by the EU Scientific Committee on Consumer Safety (SCCS)[2],[3].

  • p-Aminobenzoic Acid (PABA): An aniline derivative that acts as a potent dermal sensitizer, capable of inducing allergic contact dermatitis upon repeated exposure.

Because of this dual-threat profile, standard "Level 1" lab PPE is insufficient. We must design a barrier system that prevents both particulate inhalation and moisture-driven dermal absorption.

Hydrolysis Parent 2-(p-Aminobenzoyloxy) benzoic acid PABA p-Aminobenzoic Acid (Dermal Sensitizer) Parent->PABA Hydrolysis Salicylic Salicylic Acid (Severe Eye Irritant) Parent->Salicylic Hydrolysis Water H2O / Moisture Water->Parent Catalyzes

Hydrolysis pathway demonstrating the release of hazardous byproducts upon moisture exposure.

Quantitative Hazard & Physicochemical Data

To accurately assess risk, we must look at the physical properties of the compound. The data below dictates our handling parameters[1],[4].

Property / HazardData / ClassificationMechanistic Rationale
Molecular Formula C14H11NO4Determines molecular weight and steric bulk.
Molecular Weight 257.24 g/mol Small enough to penetrate compromised skin barriers.
Ocular Hazard Severe Eye Irritant (Danger)Hydrolysis into salicylic acid lowers local pH, causing corneal protein denaturation.
Dermal Hazard Sensitizer / IrritantPABA moiety binds to epidermal proteins, triggering an immune-mediated allergic response.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) defines PPE as equipment worn to minimize exposure to hazards that cause serious workplace injuries, serving as the ultimate line of defense when engineering controls cannot fully eliminate risks[5],[6]. For 2-(p-Aminobenzoyloxy)benzoic acid, the following matrix is mandatory:

  • Eye & Face Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 certified) are required. Standard safety glasses with side shields are inadequate because airborne crystalline dust can settle on the conjunctiva, where ocular moisture will hydrolyze the compound into corrosive salicylic acid. For bulk transfers (>50g), a full face shield must be worn over the goggles.

  • Dermal Protection (Hands & Body):

    • Gloves: Latex is strictly prohibited due to its poor chemical resistance to aromatic esters. Use powder-free Nitrile gloves (minimum thickness: 0.11 mm). For prolonged handling, double-gloving is required. The outer glove absorbs the mechanical friction of handling spatulas, while the inner glove maintains the chemical barrier intact.

    • Body: A fully buttoned, flame-resistant (FR) or standard heavy cotton laboratory coat with knit cuffs. Knit cuffs prevent the wrists from being exposed when reaching into the fume hood.

  • Respiratory Protection: All handling must occur within a certified Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood. If engineering controls fail or if handling must temporarily occur on an open bench, the NIOSH Respirator Selection Logic dictates the use of a half-facepiece respirator equipped with N95, R95, or P100 particulate filters[7],[8].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition has been verified.

Step 1: Pre-Operation Verification

  • Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can violently accelerate ester hydrolysis.

Step 2: Anti-Static Preparation

  • Tare a disposable anti-static weigh boat inside the hood.

  • Causality Check: Crystalline powders easily build static charges. Use an anti-static gun (e.g., Zerostat) on the weigh boat to prevent the powder from aerosolizing via electrostatic repulsion during transfer.

Step 3: Material Transfer

  • Use a clean, dry stainless-steel spatula. Do not use plastic spatulas, which generate static electricity.

  • Keep the source container as close to the weigh boat as possible to minimize the vertical drop of the powder, thereby reducing dust generation.

Step 4: Solubilization (If Applicable)

  • If dissolving the compound for assays, add the solvent slowly down the side of the glassware to prevent powder displacement.

  • Cap the vial tightly and wipe the exterior before removing it from the fume hood.

Workflow A 1. Hazard Assessment Verify Fume Hood Flow B 2. PPE Donning Goggles, Lab Coat, Double Nitrile A->B Flow Verified C 3. Material Handling Anti-static Weighing & Transfer B->C Barriers Secured D 4. Decontamination Damp Wipe Surfaces C->D Transfer Complete E 5. Waste Segregation Seal in Hazardous Waste Drums D->E Residue Cleared

Operational workflow for the safe handling of 2-(p-Aminobenzoyloxy)benzoic acid.

Spill Response & Waste Disposal Plan

Improper cleanup of salicylic acid derivatives can lead to widespread laboratory contamination and regulatory violations[9].

Minor Solid Spills (<50g):

  • Do not sweep the dry powder; the mechanical action will aerosolize the hazard.

  • Carefully cover the spill with damp (not soaking wet) paper towels to suppress dust generation.

  • Scoop the dampened material into a designated hazardous waste container using a disposable plastic scraper.

  • Wash the affected area with a mild soap and water solution. Avoid strong alkaline cleaners.

Waste Disposal Segregation:

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, labeled solid hazardous waste drum.

  • Liquid Waste: Solutions containing the dissolved compound must be collected in compatible high-density polyethylene (HDPE) carboys. Do not mix this waste stream with strong acids or bases.

References

  • National Center for Advancing Translational Sciences (NCATS). "2-(P-AMINOBENZOYLOXY) BENZOIC ACID." Inxight Drugs.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." U.S. Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Respirator Selection Logic 2004." Centers for Disease Control and Prevention (CDC).[Link]

  • Scientific Committee on Consumer Safety (SCCS). "Opinion on Salicylic Acid." European Commission.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.